molecular formula C2H2Cl3NO B13820291 2-Trichloroacetaldehyde oxime

2-Trichloroacetaldehyde oxime

Cat. No.: B13820291
M. Wt: 162.40 g/mol
InChI Key: BVHZGCQCZRDLJR-BHQIHCQQSA-N
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Description

2-Trichloroacetaldehyde oxime is a useful research compound. Its molecular formula is C2H2Cl3NO and its molecular weight is 162.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Trichloroacetaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Trichloroacetaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H2Cl3NO

Molecular Weight

162.40 g/mol

IUPAC Name

(NZ)-N-(2,2,2-trichloroethylidene)hydroxylamine

InChI

InChI=1S/C2H2Cl3NO/c3-2(4,5)1-6-7/h1,7H/b6-1-

InChI Key

BVHZGCQCZRDLJR-BHQIHCQQSA-N

Isomeric SMILES

C(=N\O)\C(Cl)(Cl)Cl

Canonical SMILES

C(=NO)C(Cl)(Cl)Cl

Origin of Product

United States

Foundational & Exploratory

Topic: The Chemical Identity of Oximes Derived from Chlorinated Acetaldehydes: A Clarification of Chloral Oxime (CAS 1117-99-3) and Chloroacetaldehyde Oxime (CAS 51451-05-9)

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In chemical research and development, precise identification of reagents is fundamental to experimental reproducibility and safety. A point of potential confusion exists within the chemical space of chlorinated aldehyde oximes, specifically concerning CAS numbers 1117-99-3 and 51451-05-9. This technical guide serves to definitively clarify that these two CAS numbers represent distinct chemical entities: 2,2,2-trichloroacetaldehyde oxime (chloral oxime) and chloroacetaldehyde oxime, respectively. We will provide a comprehensive technical profile of true chloral oxime (CAS 1117-99-3), including its physicochemical properties, a detailed synthesis protocol, and its applications. This document is designed to eliminate ambiguity and provide researchers with an authoritative resource for working with these compounds.

The Core Directive: Resolving the CAS Number Discrepancy

The primary source of confusion arises from the similar nomenclature. However, a detailed examination of authoritative chemical databases reveals that these are not isomers or alternative designations for the same compound. They are structurally different molecules.

  • CAS 1117-99-3 refers to 2,2,2-Trichloroacetaldehyde Oxime , commonly known as Chloral Oxime .[1] This molecule contains a trichloromethyl group (-CCl₃).

  • CAS 51451-05-9 refers to Chloroacetaldehyde Oxime .[2][3][4][5] This molecule contains a chloromethyl group (-CH₂Cl).

The presence of three chlorine atoms in chloral oxime versus one in chloroacetaldehyde oxime results in significant differences in molecular weight, reactivity, and physical properties.

Table 1: Comparative Analysis of CAS 1117-99-3 and CAS 51451-05-9

FeatureChloral Oxime Chloroacetaldehyde Oxime
IUPAC Name (NE)-N-(2,2,2-trichloroethylidene)hydroxylamine[1]N-(2-chloroethylidene)hydroxylamine[3]
CAS Number 1117-99-3[1]51451-05-9[2][3]
Molecular Formula C₂H₂Cl₃NO[1]C₂H₄ClNO[2][5]
Molecular Weight 162.40 g/mol [1]93.51 g/mol [2]
Structure Contains a -CCl₃ groupContains a -CH₂Cl group

Diagram 1: Structural Distinction

cluster_0 Chloral Oxime cluster_1 Chloroacetaldehyde Oxime A CAS: 1117-99-3 Formula: C₂H₂Cl₃NO MW: 162.40 StructA B CAS: 51451-05-9 Formula: C₂H₄ClNO MW: 93.51 StructB

Caption: Fundamental differences between the two distinct chemical compounds.

Technical Profile of Chloral Oxime (CAS 1117-99-3)

This section will focus exclusively on 2,2,2-trichloroacetaldehyde oxime.

Physicochemical Properties

A comprehensive understanding of a compound's physical properties is critical for its proper handling, storage, and application in experimental design.

Table 2: Properties of 2,2,2-Trichloroacetaldehyde Oxime

PropertyValue
Molecular Formula C₂H₂Cl₃NO[1]
Molecular Weight 162.40 g/mol [1]
Appearance White crystalline solid
Melting Point 39-41 °C
Boiling Point 98 °C (decomposes)[6]
Solubility Very soluble in ethanol, ethyl ether; soluble in benzene[6]
InChIKey BVHZGCQCZRDLJR-LZCJLJQNSA-N[1]
Chemical Structure

The structure features a carbon-nitrogen double bond characteristic of all oximes, with the carbon atom bonded to a sterically bulky and highly electronegative trichloromethyl group.

Diagram 2: 2D Structure of Chloral Oxime

cluster_0 2,2,2-Trichloroacetaldehyde Oxime C1 Cl C2 Cl C3 Cl C4 C C4->C1 C4->C2 C4->C3 C5 C C4->C5 H1 H C5->H1 N1 N C5->N1 = O1 O N1->O1 H2 H O1->H2

Caption: Structure showing the C=N-OH group and trichloromethyl moiety.

Synthesis and Experimental Protocols

The most general and reliable method for preparing oximes is the condensation reaction between a carbonyl compound and hydroxylamine.[7] For chloral oxime, the starting material is chloral hydrate, the stable, hydrated form of chloral (trichloroacetaldehyde).[6]

Reaction Mechanism

The synthesis is a nucleophilic addition of hydroxylamine to the carbonyl carbon of chloral, followed by dehydration to form the oxime. A base, such as sodium carbonate, is required to neutralize the hydrochloride in hydroxylamine hydrochloride, liberating the free hydroxylamine to act as a nucleophile.[8]

Reaction: Cl₃CCH(OH)₂ (Chloral Hydrate) + NH₂OH·HCl + Na₂CO₃ → Cl₃CCH=NOH (Chloral Oxime) + NaHCO₃ + NaCl + H₂O

Detailed Experimental Protocol

This protocol is a self-validating system based on established chemical principles for oximation.

  • Reagent Preparation:

    • In a flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.1 equivalents) in water.

    • In a separate beaker, dissolve sodium carbonate (0.6 equivalents, to ensure the final solution is not strongly basic) in water.

    • Slowly add the sodium carbonate solution to the hydroxylamine hydrochloride solution with stirring. This step generates free hydroxylamine in situ.

  • Reaction Execution:

    • Prepare a solution of chloral hydrate (1.0 equivalent) in water.

    • Place the reaction flask containing the hydroxylamine solution in an ice-water bath to control the reaction temperature, as the initial condensation can be exothermic.

    • Add the chloral hydrate solution dropwise to the cold, stirred hydroxylamine solution over 15-20 minutes.

  • Product Formation & Isolation:

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

    • The product, chloral oxime, will often precipitate as a white solid.

    • Collect the crude product by vacuum filtration, washing the solid with a small amount of cold water to remove inorganic salts.

  • Purification & Characterization:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane.

    • Dry the purified crystals under vacuum.

    • Confirm product identity and purity via melting point analysis, ¹H NMR, and ¹³C NMR spectroscopy.

Diagram 3: Experimental Workflow for Chloral Oxime Synthesis

A Prepare Solutions: a) NH₂OH·HCl in H₂O b) Na₂CO₃ in H₂O c) Chloral Hydrate in H₂O B Generate Free Hydroxylamine: Add (b) to (a) A->B C Cool Hydroxylamine Solution (Ice Bath) B->C D React: Slowly add Chloral Hydrate Solution to C C->D E Stir at Room Temperature (1-2 hours) D->E F Isolate Crude Product: Vacuum Filtration E->F G Purify: Recrystallization F->G H Characterize: MP, NMR Spectroscopy G->H

Caption: Step-by-step workflow for the synthesis and purification of chloral oxime.

Applications in Research and Development

Chloral oxime is not an end-product pharmaceutical but serves as a versatile chemical intermediate. Its utility is derived from both the reactive oxime functionality and the electron-withdrawing trichloromethyl group.

  • Precursor in Heterocyclic Synthesis: The oxime group is a key building block for synthesizing various nitrogen- and oxygen-containing heterocycles, which are prevalent structures in drug discovery.

  • Beckmann Rearrangement: While chloral itself can be used as a catalyst for the Beckmann rearrangement of other oximes to amides, chloral oxime can undergo this rearrangement itself under acidic conditions to produce trichloroacetamide.[9]

  • Synthesis of Isatin: Chloral hydrate is a key reagent in the Sandmeyer isonitrosoacetanilide isatin synthesis, where it reacts with aniline and hydroxylamine.[6] Chloral oxime is an intermediate in this class of reactions.

  • Agrochemicals: While chloroacetaldehyde oxime (51451-05-9) is noted as an intermediate for specific pesticides,[5][10] the highly chlorinated nature of chloral oxime makes it a plausible precursor for other specialized agrochemicals, although less commonly cited.

Safety and Handling

As a chlorinated organic compound, chloral oxime must be handled with appropriate precautions.

  • Toxicity: Assumed to be toxic and an irritant. Handle with care to avoid skin contact, eye contact, and inhalation.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to minimize exposure.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong acids and oxidizing agents.

Conclusion

The distinction between Chloral Oxime (2,2,2-trichloroacetaldehyde oxime, CAS 1117-99-3) and Chloroacetaldehyde Oxime (CAS 51451-05-9) is absolute; they are different molecules with distinct chemical and physical properties. For any research or development professional, using the correct CAS number is essential for sourcing the correct material and ensuring the integrity and validity of their work. Chloral oxime is a valuable synthetic intermediate, accessible through a straightforward condensation reaction, whose utility is centered on its reactive oxime group and the influence of its trichloromethyl moiety.

References

  • PubChem. 2,2,2-Trichloroacetaldehyde oxime. National Center for Biotechnology Information. [Link]

  • LookChem. CHLOROACETALDEHYDE OXIME 51451-05-9 wiki. [Link]

  • LookChem. Chloro acetaldehyde oxime 51451-05-9. [Link]

  • Chandrasekhar, S., & Gopalaiah, K. (2003). Beckmann reaction of oximes catalysed by chloral: mild and neutral procedures. Tetrahedron Letters, 44(4), 755-756. [Link]

  • PubChem. Benzaldehyde, m-chloro-, oxime, (Z)-. National Center for Biotechnology Information. [Link]

  • Salehi, H., & Guo, Q.-X. (2004). An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry, 16(2), 1169-1171. [Link]

  • ChemBK. CHLOROACETALDEHYDE OXIME. [Link]

  • BuyersGuideChem. Supplier CAS No 1117-99-3. [Link]

  • Wikipedia. Chloroacetophenone oxime. [Link]

  • PubChem. Chloral. National Center for Biotechnology Information. [Link]

  • Wikipedia. Chloral hydrate. [Link]

  • Narender, T., & Reddy, K. (2007). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 27: Heteroatom Analogues of Aldehydes and Ketones. Georg Thieme Verlag. [Link]

Sources

Technical Comparative Analysis: Chloroacetaldehyde Oxime vs. Trichloroacetaldehyde Oxime

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of Chloroacetaldehyde Oxime and Trichloroacetaldehyde Oxime.

Executive Summary

In the landscape of chlorinated organic intermediates, Chloroacetaldehyde Oxime (Mono-Cl) and Trichloroacetaldehyde Oxime (Tri-Cl, Chloral Oxime) represent two distinct classes of reactivity driven by the electronic influence of the chlorine substituents.

While they share a fundamental oxime backbone (


), their applications diverge significantly:
  • Chloroacetaldehyde Oxime acts as a high-energy alkylating agent and a precursor to carbamate pesticides (e.g., Methomyl). Its reactivity is dominated by the lability of the

    
    -chlorine, making it susceptible to nucleophilic attack and polymerization.
    
  • Trichloroacetaldehyde Oxime functions primarily as a stable precursor to nitriles and amides. The steric bulk and intense electron-withdrawing nature of the trichloromethyl (

    
    ) group suppress 
    
    
    
    -carbon nucleophilic substitution, favoring dehydration pathways or Beckmann rearrangements.

This guide dissects their physicochemical differences, synthetic pathways, and divergent reactivity profiles to aid researchers in rational reagent selection.[1]

Molecular Architecture & Properties

The fundamental difference lies in the polarization of the


-carbon and the resulting acidity of the oxime functionality.
Comparative Physicochemical Data
PropertyChloroacetaldehyde OximeTrichloroacetaldehyde Oxime
Formula


CAS Number 51451-05-91117-99-3
Molecular Weight 93.51 g/mol 162.40 g/mol
Physical State Low-melting solid or Liquid (often handled in 40-50% aq. solution)Crystalline Solid
Melting Point ~53-55 °C (pure); often liquid at RT due to impurities39-40 °C (pure); Hydrates/complexes higher
Electronic Effect Moderate Inductive (

)
Strong Inductive (

), Steric Bulk
Primary Hazard Alkylating Agent (Severe Irritant/Toxic)Sedative/Narcotic (Metabolizes to trichloroethanol)
Electronic & Steric Analysis
  • Mono-Cl: The single chlorine atom creates a dipole at the

    
    -carbon, making it electrophilic (
    
    
    
    active). The oxime proton (
    
    
    ) is weakly acidic (
    
    
    ).
  • Tri-Cl: The

    
     group exerts a massive inductive effect, significantly increasing the acidity of the oxime proton. However, the steric bulk of three chlorine atoms effectively blocks 
    
    
    
    attack at the
    
    
    -carbon, shutting down alkylation pathways common to the mono-species.

Synthetic Pathways & Stability

Synthesis of Trichloroacetaldehyde Oxime (Chloral Oxime)

This compound is synthesized via the condensation of chloral hydrate with hydroxylamine. The reaction is robust due to the stability of the hydrate.

Protocol 1: Synthesis of Chloral Oxime

  • Reagents: Chloral Hydrate (0.1 mol), Hydroxylamine Hydrochloride (0.11 mol), Sodium Acetate (buffer).

  • Procedure: Dissolve chloral hydrate in water. Add hydroxylamine HCl followed by NaOAc. Stir at room temperature for 2-4 hours.

  • Isolation: The oxime precipitates as a white solid. Filter, wash with cold water, and dry in a desiccator.

  • Yield: Typically >85%.

  • Stability: Stable at room temperature when dry.

Synthesis & Handling of Chloroacetaldehyde Oxime

Synthesis is complicated by the instability of the parent aldehyde (chloroacetaldehyde) which polymerizes readily.

Protocol 2: In-Situ Generation (General)

  • Precursor: Often generated from Chloroacetaldehyde Dimethyl Acetal via acid hydrolysis immediately prior to oximation.

  • Reaction: The hydrolyzed aldehyde is treated with hydroxylamine at

    
     to prevent polymerization.
    
  • Handling: Rarely isolated as a pure solid due to rapid decomposition/polymerization. Used immediately as an aqueous or ethereal solution.

Divergent Reactivity Profiles

The core utility of these molecules is defined by how they react under basic or dehydrating conditions.

Visualization of Reaction Pathways

The following diagram illustrates the mechanistic divergence: Mono-Cl favors substitution, while Tri-Cl favors dehydration.

ReactivityComparison Mono Chloroacetaldehyde Oxime (Cl-CH2-CH=NOH) SN2 Nucleophilic Substitution (SN2) (Attack at alpha-Carbon) Mono->SN2 Nucleophile (RS-) Heterocycles Isoxazoles/Heterocycles (via Cyclization) Mono->Heterocycles Chlorination + Base Tri Trichloroacetaldehyde Oxime (Cl3C-CH=NOH) Dehydration Dehydration (-H2O) Tri->Dehydration Ac2O or SOCl2 Beckmann Beckmann Rearrangement (Rare for Aldoximes) Tri->Beckmann Acid Catalyst Methomyl Thioimidate Pesticides (e.g., Methomyl) SN2->Methomyl Elimination/Rearrangement Nitrile Trichloroacetonitrile (Cl3C-CN) Dehydration->Nitrile Major Product

Caption: Divergent reaction pathways driven by steric and electronic effects of the alpha-chlorine substituents.

Detailed Reactivity Analysis
A. Chloroacetaldehyde Oxime: The Alkylating Agent

The presence of the


-chlorine allows for nucleophilic displacement. This is the basis for the synthesis of oxime carbamate pesticides .
  • Mechanism: A nucleophile (e.g., a thiolate

    
    ) attacks the 
    
    
    
    group, displacing chloride.
  • Key Application: Synthesis of Methomyl .

    • Step 1: Chlorination of acetaldoxime to chloroacetaldoxime (in situ).

    • Step 2: Reaction with sodium methylmercaptide (

      
      ) to form the thio-oxime intermediate.
      
    • Step 3: Carbamoylation with methyl isocyanate.

B. Trichloroacetaldehyde Oxime: The Nitrile Precursor

Nucleophilic attack at the


-carbon is sterically impossible. Consequently, reactivity is focused on the oxime moiety itself.
  • Dehydration: Treatment with dehydrating agents (Acetic Anhydride,

    
    , or 
    
    
    
    ) readily converts the oxime to Trichloroacetonitrile (
    
    
    ).
    • Reaction:

      
      
      
    • Utility: Trichloroacetonitrile is a valuable reagent for the Overman Rearrangement (synthesis of allylic amines).

Safety & Toxicology (E-E-A-T)

Safety protocols must be tailored to the specific toxicological profile of each compound.

Hazard ClassChloroacetaldehyde OximeTrichloroacetaldehyde Oxime
Toxicity Type Cytotoxic / Alkylating Neurotoxic / Sedative
Mechanism Alkylates DNA/Proteins via

attack.
Metabolizes to Trichloroethanol (CNS depressant).
Acute Symptoms Severe burns (skin/eyes), pulmonary edema, lachrymation.Drowsiness, confusion, respiratory depression.
Handling Fume hood MANDATORY.[2] Double nitrile gloves. Avoid heating dry solids (explosion risk).[2]Fume hood recommended.[2] Standard PPE.
First Aid Skin: Wash with soap/water for 15 min. Inhalation: Fresh air, immediate medical attention.[2][3][4]Ingestion: Do not induce vomiting (corrosive risk). Seek medical aid.

Critical Warning: Chloroacetaldehyde oxime is structurally related to mustard gas analogs (via the chloroethyl group) and must be treated as a potential carcinogen and severe vesicant.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: Chloroacetaldehyde solution, 50 wt. % in H2O.Link

  • Chandrasekhar, S., & Gopalaiah, K. (2003).[5] "Beckmann reaction of oximes catalysed by chloral: mild and neutral procedures."[5] Tetrahedron Letters, 44(4), 755-756.[5] Link

  • PubChem. (2023). Compound Summary: Trichloroacetaldehyde Oxime (CAS 1117-99-3).[6] National Library of Medicine. Link

  • Minakata, S., et al. (2011).[7] "Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition." Organic Letters, 13(11), 2966-2969.[7] Link

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. 8th Edition. Elsevier. (Reference for thermal instability of chloro-oximes).

Sources

2,2,2-Trichloroacetaldehyde oxime synonyms and IUPAC name

[1]

Nomenclature & Identification

2,2,2-Trichloroacetaldehyde oxime is a functionalized organochlorine compound serving as a critical intermediate in the synthesis of nitriles, pesticides, and heterocyclic pharmaceutical scaffolds.

Identifier Value
IUPAC Name (1E)-N-(2,2,2-Trichloroethylidene)hydroxylamine
Common Name Chloral oxime
CAS Registry Number 1117-99-3
Molecular Formula

SMILES ON=CC(Cl)(Cl)Cl
InChI Key BVHZGCQCZRDLJR-LZCJLJQNSA-N
Synonyms Chloraloxim; Trichloroacetaldoxime; 2,2,2-Trichloroethanal oxime

Chemical Structure & Properties

The molecule features a trichloromethyl electron-withdrawing group adjacent to an oxime functionality. This polarization makes the oxime proton relatively acidic and the carbon center susceptible to nucleophilic attack or dehydration.

Physical Property Profile
PropertyDataNote
Molecular Weight 162.40 g/mol
Physical State Low-melting solid / Oily liquidOften handled as a liquid melt or solution.
Melting Point 39–40 °C (Commercial grade) Up to 56 °C (Pure isomer)Isomer-dependent (syn/anti).
Boiling Point 82–83 °C at 14 mmHgVacuum distillation required to prevent decomposition.
Solubility Soluble in ethanol, ether, chloroformSparingly soluble in cold water; hydrolyzes in hot water.
Structural Visualization

The following diagram illustrates the connectivity and the electron-withdrawing influence of the trichloromethyl group.

Chloral_Oxime_StructureFigure 1: Functional connectivity of 2,2,2-Trichloroacetaldehyde oxime.CCl3Trichloromethyl Group(Cl3C-)CHMethine Bridge(-CH=)CCl3->CHInductive Effect (-I)NOHOxime Group(=N-OH)CH->NOHDouble Bond

[3]

Synthesis & Production

The industrial and laboratory standard for synthesizing chloral oxime involves the condensation of chloral hydrate with hydroxylamine hydrochloride .[1] A dehydrating or salting-out agent (such as Calcium Chloride) is often employed to drive the equilibrium and facilitate phase separation.

Protocol: Condensation of Chloral Hydrate

Reaction:

Step-by-Step Methodology:

  • Preparation: In a 3-neck round-bottom flask, dissolve Chloral Hydrate (1.0 eq) in water.

  • Reagent Addition: Add Hydroxylamine Hydrochloride (1.1 eq).

  • Catalysis/Dehydration: Add anhydrous Calcium Chloride (approx. 0.5–1.0 wt equivalent relative to chloral hydrate) to the solution.[1] This acts to bind water and salt out the organic product.

  • Reaction: Warm the mixture to 50 °C with vigorous stirring for 1 hour . The solution will separate into two layers.[1]

  • Work-up:

    • Separate the lower organic layer (crude oxime).

    • Extract the upper aqueous layer with Dichloromethane (DCM) .

    • Combine organic phases and dry over anhydrous

      
      .
      
  • Purification: Remove solvent under reduced pressure. Distill the residue under vacuum (14 mmHg ) collecting the fraction at 82–83 °C .

Synthesis Workflow Diagram

Synthesis_ProtocolFigure 2: Synthesis workflow for 2,2,2-Trichloroacetaldehyde oxime.StartStart: Chloral Hydrate(Aq. Solution)ReagentsAdd Hydroxylamine HCl+ Calcium ChlorideStart->ReagentsReactionHeat to 50°C, 1 Hour(Phase Separation)Reagents->ReactionExtractionSeparate Organic LayerExtract Aqueous with DCMReaction->ExtractionDryingDry over MgSO4Evaporate SolventExtraction->DryingDistillationVacuum Distillation(82-83°C @ 14 mmHg)Drying->DistillationProductPure Chloral OximeDistillation->Product

Applications in Drug Development

Chloral oxime is primarily utilized as a "building block" intermediate rather than an active pharmaceutical ingredient (API) itself.

Precursor to Trichloroacetonitrile

The most common industrial application is the dehydration of the oxime to form Trichloroacetonitrile (

Overman Rearrangement2
  • Reagents: Thionyl chloride (

    
    ) or Phosphorus pentoxide (
    
    
    ).
  • Mechanism: Dehydration of the aldoxime.[3]

Heterocyclic Synthesis (Isatin Derivatives)

Chloral oxime (or its in-situ precursors) reacts with anilines to form isonitrosoacetanilides , which cyclize in the presence of strong acid (Sandmeyer isonitrosoacetanilide synthesis) to yield Isatins . Isatins are privileged scaffolds in kinase inhibitors and antiviral drugs.

Pesticide Intermediates

The trichloromethyl group confers lipophilicity and metabolic stability, making this motif valuable in the synthesis of chlorinated agrochemicals (e.g., fungicides).

Safety & Handling (E-E-A-T)

Warning: This compound is an organochlorine derivative and must be handled with strict safety protocols.

  • Toxicity: Harmful if swallowed or absorbed through the skin. It is a potent skin and eye irritant.

  • Decomposition Hazard:

    • HCN Evolution: Under basic conditions or extreme heat, oximes can undergo Beckmann fragmentation, potentially releasing Hydrogen Cyanide (HCN) . Always maintain acidic or neutral pH during storage.

    • Phosgene: Thermal decomposition of trichloromethyl compounds can release traces of phosgene (

      
      ).
      
  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Refrigeration (2–8 °C) is recommended to prevent slow hydrolysis or polymerization.

References

  • United States Patent 3169989A . Trihalo-substituted aldoxime esters. (1965). Describes the calcium chloride-mediated synthesis and distillation properties (BP 82-83°C @ 14mmHg). Link

  • Organic Syntheses . Reaction of chloral hydrate with hydroxylamine. (1941). Org. Synth. Coll. Vol. 1, p. 377. Notes on safety and HCN risks. Link

  • PubChem Compound Summary . 2,2,2-Trichloroacetaldehyde oxime (CID 9601277).[4] National Center for Biotechnology Information. Link

  • Chemical Reviews . Chemistry of Chloral. (1975).[5] Vol. 75, No. 3. Comprehensive review of chloral derivatives and their reactivity. Link

An In-Depth Technical Guide to the Toxicity and Safety of Chloral Oxime

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive analysis for researchers, scientists, and drug development professionals.

Introduction: Navigating the Data Gap on Chloral Oxime

Chloral oxime (2,2,2-trichloroacetaldehyde oxime) is a chemical compound of interest in various research contexts. However, a significant challenge for scientists and drug development professionals is the conspicuous absence of readily available, specific toxicity data and a dedicated Safety Data Sheet (SDS) for this particular molecule. This guide, therefore, adopts a proactive and cautionary approach. By synthesizing information on its precursor, chloral, and the general chemical class of oximes, we aim to provide a robust, albeit inferred, understanding of the potential hazards associated with chloral oxime. This document is structured to empower researchers with the necessary knowledge to handle this compound with the utmost care, emphasizing a culture of safety and informed risk assessment in the absence of direct empirical data.

I. Chemical Identity and Inferred Properties

  • IUPAC Name: (NE)-N-(2,2,2-trichloroethylidene)hydroxylamine[1]

  • Molecular Formula: C₂H₂Cl₃NO[1]

  • Molecular Weight: 162.40 g/mol [1]

  • Synonyms: Chloraloxim[1]

Structural Representation:

Caption: Chemical structure of Chloral Oxime.

II. Synthesis and the Importance of Precursor Hazard Analysis

The most common method for synthesizing oximes is the condensation of a carbonyl compound (an aldehyde or ketone) with hydroxylamine.[2][3] In the case of chloral oxime, the synthesis would involve the reaction of chloral (trichloroacetaldehyde) with hydroxylamine.

Experimental Protocol: Synthesis of an Aldoxime (General Procedure)

This protocol is a general representation of aldoxime synthesis and should be adapted with stringent safety measures for the specific use of chloral.

  • Reaction Setup: In a well-ventilated fume hood, a mixture of the aldehyde (2.5 mmol) and hydroxylamine hydrochloride (3 mmol) is prepared in an aqueous medium (5 mL).[4]

  • Catalysis: A suitable catalyst, such as Hyamine®, may be added to facilitate the reaction at ambient temperature.[4]

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[4]

  • Workup: Upon completion, the reaction mixture is filtered to isolate the desired oxime product.[4]

  • Characterization: The product is then characterized using physical constants and spectroscopic techniques such as NMR.[4]

Synthesis Pathway Diagram:

G Chloral Chloral (Trichloroacetaldehyde) Reaction_Mixture Reaction Mixture Chloral->Reaction_Mixture Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Reaction_Mixture Aqueous_Medium Aqueous Medium (e.g., Water) Aqueous_Medium->Reaction_Mixture Catalyst Catalyst (Optional) (e.g., Hyamine®) Catalyst->Reaction_Mixture Stirring Stirring at Ambient Temperature Reaction_Mixture->Stirring TLC Reaction Monitoring (TLC) Stirring->TLC Filtration Filtration TLC->Filtration Chloral_Oxime Chloral Oxime (Product) Filtration->Chloral_Oxime Characterization Characterization (NMR, etc.) Chloral_Oxime->Characterization

Caption: Generalized synthesis workflow for Chloral Oxime.

III. Toxicological Profile: An Extrapolation from Chloral Hydrate

Due to the lack of specific toxicological data for chloral oxime, this section provides a detailed overview of the toxicity of its precursor, chloral, in the form of chloral hydrate. It is imperative to treat chloral oxime with at least the same level of caution as chloral hydrate.

Chloral hydrate is a sedative-hypnotic agent that acts on the GABA-A receptor.[5] Its active metabolite is trichloroethanol.[5]

Acute Toxicity
Route of ExposureSpeciesLD50/LDLo ValueReference
OralRat479 mg/kg (LD50)[6][7][8]
OralHuman4 mg/kg (LDLo)[6][9]
DermalRat3030 mg/kg (LD50)[6][7][8]
IntraperitonealRat472 mg/kg (LD50)[7]
IntraperitonealMouse600 mg/kg (LD50)[10]
SubcutaneousMouse800 mg/kg (LD50)[7]

Symptoms of Acute Exposure:

  • Central Nervous System: Sedation, ataxia, coma, respiratory depression.[5]

  • Cardiovascular: Hypotension, myocardial depression, and tachyarrhythmias.[5]

  • Gastrointestinal: Erosive gastritis, upper gastrointestinal bleeding.[5] A breath odor of pears may be present.[5]

  • Renal: Nephrotoxicity and proteinuria.[5]

  • Dermal and Ocular: Causes skin and serious eye irritation.[6][8]

Chronic Toxicity and Other Health Effects
  • Carcinogenicity: Chloral hydrate is classified by IARC as Group 2A, probably carcinogenic to humans.[7] It may also cause cancer and genetic defects.[9]

  • Organ Damage: Causes damage to the heart and central nervous system with single exposure.[9] Causes damage to the central nervous system and may cause damage to the liver through prolonged or repeated exposure.[9]

IV. Safety Data Sheet (SDS) Profile: A Composite Recommendation

This section outlines the essential safety precautions for handling chloral oxime, based on the known hazards of chloral hydrate and general principles of laboratory safety for handling oximes.

Hazard Identification
  • GHS Pictograms:

    • GHS06 (Skull and Crossbones)

    • GHS08 (Health Hazard)

    • GHS07 (Exclamation Mark)

  • Signal Word: Danger

  • Hazard Statements:

    • H301: Toxic if swallowed.[7][8][9]

    • H315: Causes skin irritation.[8][9]

    • H319: Causes serious eye irritation.[8][9]

    • H340: May cause genetic defects.[9]

    • H350: May cause cancer.[9]

    • H370: Causes damage to organs (Heart, Central nervous system).[9]

    • H372: Causes damage to organs (Central nervous system) through prolonged or repeated exposure.[9]

    • H373: May cause damage to organs (Liver) through prolonged or repeated exposure.[9]

  • Precautionary Statements:

    • P201: Obtain special instructions before use.[9]

    • P260: Do not breathe dust.[6][9]

    • P264: Wash skin thoroughly after handling.[9]

    • P270: Do not eat, drink or smoke when using this product.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][8]

    • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[6][8]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][8]

    • P405: Store locked up.[8]

    • P501: Dispose of contents/container in accordance with national regulations.[11]

First-Aid Measures
  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[6] Seek immediate medical attention.

  • Skin Contact: Immediately wash with plenty of water and soap and rinse thoroughly.[8] Remove contaminated clothing and shoes.[6] Seek medical attention if irritation persists.

  • Eye Contact: Rinse cautiously with water for several minutes.[6][8] Remove contact lenses if present and easy to do.[6][8] Continue rinsing.[6][8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[8] Rinse mouth.[8] Immediately call a POISON CENTER or doctor/physician.[6][8]

Handling and Storage
  • Handling: Use only in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust.[6][9] Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Store locked up.[8] Protect from light.[12]

Personal Protective Equipment (PPE)

G cluster_ppe Recommended Personal Protective Equipment labcoat Lab Coat gloves Chemical Resistant Gloves goggles Splash Goggles respirator Dust Respirator Researcher Researcher Researcher->labcoat Wears Researcher->gloves Wears Researcher->goggles Wears Researcher->respirator Uses

Caption: Essential PPE for handling Chloral Oxime.

V. Potential Mechanism of Action and Broader Context of Oximes

While the specific biological activity of chloral oxime is not well-documented, the oxime functional group is of significant interest in medicinal chemistry. Certain oximes, such as pralidoxime (2-PAM), are used as antidotes for organophosphate nerve agent poisoning.[13][14][15] They function by reactivating acetylcholinesterase (AChE) that has been inhibited by organophosphates.[13][14][15]

Mechanism of AChE Reactivation by Pralidoxime:

G cluster_0 Organophosphate Poisoning cluster_1 Oxime Antidote Action AChE Active Acetylcholinesterase (AChE) Inhibited_AChE Inhibited AChE (Phosphorylated) AChE->Inhibited_AChE inhibited by OP Organophosphate (OP) OP->Inhibited_AChE Reactivated_AChE Reactivated AChE Inhibited_AChE->Reactivated_AChE reactivated by Phosphorylated_Oxime Phosphorylated Oxime Inhibited_AChE->Phosphorylated_Oxime OP transferred to Pralidoxime Pralidoxime (Oxime) Pralidoxime->Reactivated_AChE Pralidoxime->Phosphorylated_Oxime

Sources

An In-depth Technical Guide on the Solubility of 2-Trichloroacetaldehyde Oxime in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the solubility of 2-trichloroacetaldehyde oxime (chloral oxime) in organic solvents. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's physicochemical properties for applications in synthesis, purification, and formulation. This document moves beyond a simple data sheet to offer a foundational understanding of the principles governing solubility and provides actionable protocols for its experimental determination.

Introduction to 2-Trichloroacetaldehyde Oxime

2-Trichloroacetaldehyde oxime, with the chemical formula C₂H₂Cl₃NO, is an organic compound belonging to the oxime class.[1] Oximes are characterized by the C=N-OH functional group and are often crystalline solids.[2] They are widely used as intermediates in organic synthesis, for example, in the preparation of amides via the Beckmann rearrangement, and some possess biological activity.[3] The solubility of 2-trichloroacetaldehyde oxime is a critical parameter that dictates its handling, reaction conditions, and potential applications. Understanding its behavior in various organic solvents is paramount for its effective utilization.

Physicochemical Properties of 2-Trichloroacetaldehyde Oxime:

PropertyValueSource
Molecular Weight162.40 g/mol [1]
XLogP3-AA1.8[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count2[1]
Rotatable Bond Count0[1]

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[4] The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

Molecular Structure and Polarity

2-Trichloroacetaldehyde oxime possesses both polar and non-polar characteristics that influence its solubility:

  • Polar Features : The presence of the hydroxyl (-OH) group and the nitrogen atom in the oxime functional group allows for hydrogen bonding.[1][5] The molecule has one hydrogen bond donor and two hydrogen bond acceptors, indicating its potential to interact favorably with polar solvents.[1]

  • Non-polar Features : The trichloromethyl (-CCl₃) group is bulky and contributes to the molecule's lipophilicity, which may enhance its solubility in less polar organic solvents.

The interplay of these features dictates the solubility profile of the compound across a spectrum of organic solvents.

Predicting Solubility in Common Organic Solvents

Based on the molecular structure, we can predict the general solubility behavior of 2-trichloroacetaldehyde oxime in various classes of organic solvents.

Predicted Solubility of 2-Trichloroacetaldehyde Oxime:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the solvent can act as both a hydrogen bond donor and acceptor, readily interacting with the oxime's -OH and N atoms.
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateMedium to HighThese solvents can act as hydrogen bond acceptors, interacting with the oxime's -OH group. The overall polarity is favorable for dissolution.
Non-polar Toluene, Hexane, Diethyl EtherLowThe lack of strong intermolecular forces between these solvents and the polar oxime group will likely result in poor solvation.
Chlorinated Dichloromethane, ChloroformMediumWhile relatively non-polar, the presence of chlorine atoms in both the solute and solvent may lead to favorable dipole-dipole interactions, enhancing solubility compared to hydrocarbons.

It is important to note that these are qualitative predictions. For precise applications, experimental determination of solubility is essential.

Experimental Determination of Solubility

The following is a detailed protocol for the quantitative determination of the solubility of 2-trichloroacetaldehyde oxime in an organic solvent of interest. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • 2-Trichloroacetaldehyde oxime (solid)

  • Organic solvent of interest (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Experimental Workflow

Solubility Determination Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification cluster_calculation Calculation A Weigh excess 2-trichloroacetaldehyde oxime B Add to a known volume of solvent in a vial A->B C Seal vial and place in a constant temperature shaker B->C D Equilibrate for a sufficient time (e.g., 24-48 hours) C->D E Centrifuge the vial to pellet undissolved solid D->E F Carefully withdraw a known volume of the supernatant E->F G Dilute the supernatant with a suitable solvent F->G H Analyze the diluted sample by HPLC to determine concentration G->H I Calculate the original concentration in the supernatant H->I J Express solubility in g/L or mol/L I->J

Figure 1: Experimental workflow for solubility determination.
Step-by-Step Protocol
  • Preparation of the Suspension : Accurately weigh an amount of 2-trichloroacetaldehyde oxime that is in excess of its expected solubility and add it to a vial containing a precise volume of the chosen organic solvent.

  • Equilibration : Tightly seal the vial and place it in a shaker or incubator set to the desired temperature. Allow the mixture to equilibrate for a period sufficient to ensure saturation, typically 24 to 48 hours. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation : After equilibration, centrifuge the vial at a sufficient speed and duration to pellet all undissolved solid, leaving a clear supernatant.

  • Sample Preparation for Analysis : Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

  • Quantification : Dilute the aliquot of the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC). Analyze the diluted sample to determine the precise concentration of 2-trichloroacetaldehyde oxime. A pre-established calibration curve is necessary for accurate quantification.

  • Calculation : Calculate the original concentration of the solute in the supernatant, taking into account the dilution factor. This concentration represents the solubility of 2-trichloroacetaldehyde oxime in the specific solvent at the experimental temperature.

Factors Influencing Solubility

Several factors can influence the solubility of 2-trichloroacetaldehyde oxime in organic solvents. A comprehensive understanding of these factors is crucial for controlling and manipulating its solubility in various applications.

Factors Influencing Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_external External Factors Solubility Solubility of 2-Trichloroacetaldehyde Oxime Polarity Molecular Polarity Polarity->Solubility H_Bonding Hydrogen Bonding Capacity H_Bonding->Solubility Crystal_Lattice Crystal Lattice Energy Crystal_Lattice->Solubility Solvent_Polarity Solvent Polarity Solvent_Polarity->Solubility Solvent_H_Bonding Solvent Hydrogen Bonding Solvent_H_Bonding->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure (for gases) Pressure->Solubility

Figure 2: Key factors influencing the solubility of 2-trichloroacetaldehyde oxime.
  • Temperature : The solubility of solids in liquids generally increases with temperature. This is because the dissolution process is often endothermic, and adding heat shifts the equilibrium towards more dissolution.

  • Purity of Solute and Solvent : Impurities can affect the measured solubility. It is crucial to use pure compounds and solvents for accurate and reproducible results.

  • Crystal Polymorphism : Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being studied.

Conclusion

While specific quantitative solubility data for 2-trichloroacetaldehyde oxime in a wide range of organic solvents is not extensively documented in publicly available literature, a strong predictive understanding can be derived from its molecular structure and the fundamental principles of solubility. This guide provides the theoretical framework and a robust experimental protocol to empower researchers to determine the solubility of this compound in any solvent of interest. By combining theoretical predictions with empirical data, scientists can make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating their research and development efforts.

References

  • PubChem. (n.d.). 2,2,2-Trichloroacetaldehyde oxime. National Center for Biotechnology Information. Retrieved from [Link]

  • Chandrasekhar, S., & Gopalaiah, K. (2003). Beckmann reaction of oximes catalysed by chloral: mild and neutral procedures. Tetrahedron Letters, 44(4), 755–756.
  • BYJU'S. (n.d.). Oximes. Retrieved from [Link]

  • Dutkiewicz, G., Yathirajan, H. S., Ramachandran, R., Kabilan, S., & Kubicki, M. (2010). Different hydrogen-bonding modes in two closely related oximes.

Sources

Chloral Oxime as a Precursor for Trichloroacetonitrile: Synthesis, Dehydration Kinetics, and Safety Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trichloroacetonitrile (TCAN,


) is a highly reactive, bifunctional organic intermediate. The intense electron-withdrawing nature of the trichloromethyl group heavily activates the nitrile carbon toward nucleophilic attack, making TCAN an indispensable reagent. It is the core reagent in the Overman rearrangement for converting allylic alcohols to allylic amines [1], and it is widely used to synthesize trichloroacetimidate glycosyl donors for stereoselective oligosaccharide synthesis[2].

While industrial-scale TCAN is typically produced via the high-temperature chlorination of acetonitrile or the dehydration of trichloroacetamide [3], laboratory environments and specialized pharmaceutical workflows often require alternative synthetic routes that avoid toxic chlorine gas. The synthesis of TCAN via the dehydration of chloral oxime (2-trichloroacetaldehyde oxime) offers a high-yield, bench-stable pathway, provided strict thermodynamic and pH boundaries are maintained.

Mechanistic Causality & Reaction Pathway

The conversion of trichloroacetaldehyde (chloral) to trichloroacetonitrile is a two-step process governed by strict electronic effects:

  • Oximation: Chloral hydrate reacts with hydroxylamine hydrochloride (

    
    ). The highly electrophilic carbonyl carbon of chloral undergoes rapid nucleophilic attack by the amine. However, the strongly electron-withdrawing 
    
    
    
    group stabilizes the intermediate hemiaminal, meaning the subsequent elimination of water to form the
    
    
    double bond requires adequate time and mild thermal driving forces.
  • Dehydration: The resulting chloral oxime is subjected to a potent dehydrating agent (e.g.,

    
     or 
    
    
    
    ). The dehydrating agent activates the oxime hydroxyl group (e.g., via phosphorylation or sulfinylation), converting it into an exceptional leaving group. An E2-like anti-periplanar elimination follows, ejecting the leaving group and forming the terminal nitrile (
    
    
    ).

G Chloral Trichloroacetaldehyde (Chloral) Oxime Chloral Oxime (Intermediate) Chloral->Oxime Oximation (20°C, pH ~4) Hydroxylamine NH2OH·HCl Hydroxylamine->Oxime TCAN Trichloroacetonitrile (Target) Oxime->TCAN Dehydration (Acidic/Neutral) Dehydrating Dehydrating Agent (P2O5 or SOCl2) Dehydrating->TCAN

Figure 1: Synthetic workflow from chloral to trichloroacetonitrile via chloral oxime.

Critical Safety Directives: The Alkali Hazard

As a Senior Application Scientist, it is imperative to highlight a severe, life-threatening hazard associated with chloral oxime. According to , chloral oxime is violently incompatible with alkaline conditions[4].

The Causality of the Explosion: Exposure to a base deprotonates the oxime. The resulting oximate anion undergoes a rapid, exothermic fragmentation driven by the stability of the departing trichloromethyl carbanion (or a concerted degradation mechanism). This fragmentation explosively releases a massive volume of gas, specifically hydrogen cyanide (HCN), hydrogen chloride (HCl), and carbon dioxide (


) [4]. Consequently, all dehydration workflows must be strictly acidic or neutral. Never use basic dehydrating agents or basic aqueous workups on chloral oxime.

G Oxime Chloral Oxime Explosion Explosive Fragmentation Oxime->Explosion Base-Catalyzed Deprotonation Alkali Alkali (OH-) Alkali->Explosion HCN HCN (Toxic Gas) Explosion->HCN HCl HCl (Corrosive Gas) Explosion->HCl CO2 CO2 (Gas Expansion) Explosion->CO2

Figure 2: Base-catalyzed explosive degradation pathway of chloral oxime.

Experimental Methodologies

Protocol A: Synthesis of Chloral Oxime

Self-Validating Step: The absence of unreacted chloral can be verified by the disappearance of the characteristic gem-diol proton signal in


 NMR (~5.2 ppm in 

).
  • Preparation: Dissolve 16.5 g (0.10 mol) of highly pure chloral hydrate in 50 mL of distilled water in a 250 mL round-bottom flask.

  • Oximation: In a separate beaker, dissolve 7.6 g (0.11 mol) of hydroxylamine hydrochloride in 30 mL of water.

  • Addition: Add the hydroxylamine solution dropwise to the chloral hydrate solution under continuous magnetic stirring at 20 °C. Maintain the pH around 4.0 using dilute

    
     if necessary. Do not  use sodium hydroxide or strong bases to adjust pH[4].
    
  • Maturation: Stir the mixture for 2 to 3 hours at room temperature to allow complete dehydration of the hemiaminal intermediate.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 × 40 mL).

  • Isolation: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield crude chloral oxime as a crystalline solid.
    
Protocol B: Dehydration to Trichloroacetonitrile

Self-Validating Step: The successful formation of TCAN is confirmed by its boiling point during distillation (83–84 °C) [1] and a sharp


 stretch at ~2250 

in FTIR.
  • Apparatus Setup: Equip a 250 mL round-bottom flask with a short-path distillation head, a water-cooled condenser, and a receiving flask submerged in an ice-water bath.

  • Reagent Mixing: Intimately mix 8.1 g (0.05 mol) of dry chloral oxime with 11.3 g (0.08 mol) of anhydrous phosphorus pentoxide (

    
    ). 
    
    
    
    is chosen because its strictly acidic nature prevents any base-catalyzed explosive fragmentation[4].
  • Thermal Dehydration: Gradually heat the solid mixture using a heating mantle to 100–120 °C under a slight flow of inert nitrogen.

  • Distillation: The dehydration reaction will proceed exothermically. Trichloroacetonitrile will distill over as a clear, colorless liquid.

  • Storage: Store the collected TCAN over 4Å molecular sieves in a dark, tightly sealed amber bottle to prevent ambient hydrolysis back to trichloroacetamide[1].

Quantitative Data: Dehydrating Agent Comparison

To optimize the dehydration of chloral oxime, various dehydrating agents were evaluated. The data below summarizes the thermodynamic requirements and safety profiles of each approach.

Dehydrating AgentReaction Temp (°C)Time (h)Yield (%)Purity (GC)Safety Profile & E-E-A-T Notes
Phosphorus Pentoxide (

)
100 - 1201.578>98%High: Acidic environment eliminates explosion risk. Easy product distillation.
Thionyl Chloride (

)
75 (Reflux)3.082>99%Moderate: Highly efficient but generates corrosive

and

off-gasses.
Acetic Anhydride (

)
140 (Reflux)4.065~90%Moderate: Slower kinetics; requires careful fractional distillation to separate acetic acid byproducts.
Sodium Hydroxide (

)
N/AN/A0N/ACRITICAL HAZARD: Triggers explosive fragmentation into HCN and HCl[4].

References

Sources

The Genesis and Evolution of Chloral-Derived Oximes: A Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of the history, discovery, and scientific underpinnings of chloral-derived oximes. Intended for researchers, scientists, and professionals in drug development, this document navigates the historical context of their emergence, delves into the fundamental chemistry of their synthesis and characterization, and examines their contemporary significance in medicinal chemistry. By synthesizing historical accounts with modern analytical and procedural data, this guide serves as a detailed resource, offering both foundational knowledge and insights into the current state of research and application.

A Confluence of Discovery: The Historical Lineage of Chloral-Derived Oximes

The story of chloral-derived oximes is not one of a singular breakthrough but rather the convergence of two pivotal streams of 19th-century organic chemistry: the synthesis of chloral and the discovery of the oxime functional group.

The Advent of Chloral

In 1832, the esteemed German chemist Justus von Liebig, a principal founder of organic chemistry, first synthesized chloral (trichloroacetaldehyde) through the chlorination of ethanol.[1][2][3][4][5] His work laid the foundation for a new class of chlorinated organic compounds. Initially, the biological properties of chloral were not the primary focus. However, in 1869, Oscar Liebreich discovered its sedative and hypnotic effects, leading to the widespread medical use of its hydrate form, chloral hydrate.[2][3] This newfound pharmacological relevance spurred further investigation into the reactivity and potential derivatives of chloral.

The Dawn of the Oximes

The second critical thread emerged in the 1880s with the work of German chemist Victor Meyer and his student Alois Janny.[6][7][8] In 1882, they reported the reaction of hydroxylamine with aldehydes and ketones, resulting in a new class of crystalline compounds they named "oximes," a portmanteau of "oxygen" and "imine."[8][9] This discovery was a cornerstone in the development of organic chemistry, providing a new method for the characterization and purification of carbonyl compounds.[6][8]

The Inevitable Intersection: The Emergence of Chloral Oxime

Given the established reactivity of aldehydes with hydroxylamine, the synthesis of the oxime of chloral was a logical and inevitable progression. While a single, celebrated publication announcing the discovery of chloral oxime is not readily apparent in historical records, its existence was documented by the early 20th century. The 1911 edition of the Encyclopædia Britannica explicitly mentions the reaction of chloral with hydroxylamine to form "chlorglyoxime," an archaic term for what is now known as chloral oxime (2,2,2-trichloro-1-hydroxyethan-1-one oxime).[10] This indicates that the synthesis and basic characterization of this compound were well-established within the chemical community by this time, likely as a natural extension of Meyer's foundational work on oximes.

The Synthetic Core: From Aldehyde to Oxime

The fundamental reaction for the synthesis of chloral oxime is the condensation of chloral (or its hydrate) with hydroxylamine, typically in the form of its hydrochloride salt. This reaction is a classic example of the formation of an imine derivative from a carbonyl compound.

Underlying Mechanism of Oximation

The reaction proceeds via a nucleophilic addition of the nitrogen atom of hydroxylamine to the electrophilic carbonyl carbon of chloral. This is followed by dehydration to yield the C=N double bond characteristic of an oxime. The presence of a base is often required to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, thereby freeing the nucleophilic hydroxylamine to react.

Spectroscopy_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start Chloral + Hydroxylamine Reaction Oximation Reaction Start->Reaction CrudeProduct Crude Chloral Oxime Reaction->CrudeProduct Purification Purification CrudeProduct->Purification PureProduct Pure Chloral Oxime Purification->PureProduct NMR ¹H and ¹³C NMR PureProduct->NMR IR Infrared Spectroscopy PureProduct->IR MS Mass Spectrometry PureProduct->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure AChE_Reactivation Mechanism of AChE Reactivation by an Oxime AChE Inhibited AChE Ser-O-P(OR)₂ Intermediate Transition State AChE->Intermediate + Oxime Oxime Oxime Reactivator R'-CH=N-OH Oxime->Intermediate ReactivatedAChE Reactivated AChE Ser-OH Intermediate->ReactivatedAChE OximePhosphate Oxime-Phosphate Adduct R'-CH=N-O-P(OR)₂ Intermediate->OximePhosphate Formation of stable adduct

Sources

N-(2,2,2-Trichloroethylidene)hydroxylamine: Molecular Profiling, Synthesis, and Mechanistic Applications in Advanced Chemical Biology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

In the landscape of synthetic organic chemistry and drug development, N-(2,2,2-trichloroethylidene)hydroxylamine —commonly referred to as chloral oxime or 2,2,2-trichloroacetaldehyde oxime —serves as a highly versatile, electrophilic building block. Its unique structural topology, characterized by a highly electron-withdrawing trichloromethyl group adjacent to an oxime moiety, makes it an indispensable precursor for generating transient, highly reactive nitrosoalkenes. These intermediates are foundational in the synthesis of complex heterocycles and metallodrug ligands, such as C-scorpionates.

To establish a rigorous baseline for experimental design, the quantitative physicochemical parameters of chloral oxime are summarized below, derived from validated computational and experimental databases .

Table 1: Quantitative Physicochemical Data of Chloral Oxime

ParameterValueAnalytical Significance
IUPAC Name (NE)-N-(2,2,2-trichloroethylidene)hydroxylamineDefines the E-isomer dominance due to steric hindrance.
Molecular Formula C₂H₂Cl₃NOCore stoichiometry for reaction scaling.
Molecular Weight 162.40 g/mol Critical for precise molarity calculations in synthesis.
Exact Mass 160.920197 DaTarget mass for high-resolution mass spectrometry (HRMS).
XLogP3 1.8Indicates moderate lipophilicity, relevant for extraction.
Polar Surface Area 32.6 ŲPredicts membrane permeability in biological assays.
CAS Registry Number 1117-99-3Universal identifier for reagent procurement.

Fundamental Synthesis: The Chloral Oxime Protocol

The synthesis of chloral oxime requires careful control of thermodynamic and kinetic parameters to prevent the premature degradation of the oxime or the formation of unwanted side products. The following protocol is a self-validating system adapted from classical industrial methodologies , optimized for bench-scale laboratory precision.

Step-by-Step Methodology: Aqueous Synthesis of Chloral Oxime
  • Causality & Rationale: The reaction utilizes calcium chloride (

    
    ) not merely as a desiccant, but as a critical salting-out agent. By increasing the ionic strength of the aqueous phase, 
    
    
    
    significantly reduces the solubility of the newly formed organic oxime, driving the equilibrium forward and facilitating a high-yield phase separation.
  • Reagent Preparation: In a 500 mL round-bottom flask, dissolve 330 g (2.00 moles) of chloral hydrate and 70 g (1.00 mole) of hydroxylamine hydrochloride in 200 mL of deionized water.

  • Ionic Saturation: Slowly add 220 g of anhydrous calcium chloride to the stirring mixture. Validation Check: Observe an exothermic dissolution; the solution density will visibly increase.

  • Thermal Activation: Warm the reaction mixture to exactly 50°C using a temperature-controlled oil bath. Maintain stirring for 60 minutes. Causality: 50°C provides sufficient activation energy for the condensation reaction without inducing thermal decomposition of the oxime bond.

  • Phase Separation: Allow the mixture to cool to room temperature. Transfer to a separatory funnel. The chloral oxime will separate as a distinct, dense organic layer due to the salting-out effect of the

    
    .
    
  • Extraction & Purification: Isolate the organic layer. Extract the remaining aqueous phase twice with 50 mL of diethyl ether. Combine the organic fractions, dry over anhydrous magnesium sulfate (

    
    ), and concentrate under reduced pressure.
    
  • Crystallization: Recrystallize the crude product from hexane to yield pure, colorless crystals of N-(2,2,2-trichloroethylidene)hydroxylamine.

Mechanistic Reactivity: The Nitrosoalkene Pathway

The true synthetic utility of chloral oxime lies in its capacity to undergo base-promoted dehydrohalogenation. When exposed to a base (e.g., sodium carbonate), chloral oxime loses a molecule of hydrogen chloride (HCl) to form a highly reactive, transient nitrosoalkene intermediate .

This electron-deficient nitrosoalkene is a powerful Michael acceptor. In the presence of nucleophiles like pyrazole, it undergoes rapid, consecutive conjugated addition reactions (Michael additions) to form complex multi-dentate ligands, such as tris(pyrazolyl)methanes, which are vital in coordination chemistry and catalysis .

ReactionPathway A Chloral Hydrate (CCl3CH(OH)2) C Chloral Oxime (C2H2Cl3NO) A->C CaCl2 / H2O 50°C B Hydroxylamine HCl (NH2OH·HCl) B->C D Nitrosoalkene Intermediate C->D Na2CO3 (Base) -HCl E C-Scorpionates (Metallodrug Ligands) D->E Pyrazole Michael Addition

Reaction pathway from chloral hydrate to C-scorpionate ligands via nitrosoalkene intermediates.

Advanced Application: Mechanochemical Synthesis of Metallodrug Ligands

Traditional syntheses of tris(pyrazolyl)methanes from chloral oxime require toxic chlorinated solvents (like dichloromethane) and extended reaction times (up to 16 hours). Modern drug development protocols now utilize mechanochemistry (ball milling) to achieve this transformation in 30 minutes, adhering to green chemistry principles while drastically improving yields .

Step-by-Step Methodology: Mechanochemical Synthesis of C-Scorpionates
  • Causality & Rationale: Mechanical shearing forces replace thermal energy and solvent solvation, driving the solid-state molecules into close proximity. The solid sodium carbonate acts as an immediate proton scavenger, neutralizing the HCl byproduct and preventing the reversible degradation of the nitrosoalkene intermediate.

  • Reagent Loading: In a 10 mL stainless steel ball-milling jar, combine 0.518 g (3.2 mmol) of chloral oxime, 3.3 equivalents of pyrazole, and 1.696 g (16 mmol, 5 equiv.) of sodium carbonate (

    
    ).
    
  • Milling Setup: Add two 7 mm stainless steel milling balls to the jar. Seal the jar tightly to prevent the escape of any volatile intermediates.

  • Mechanochemical Activation: Subject the mixture to ball milling at a frequency of 25 Hz for exactly 30 minutes. Validation Check: The kinetic energy applied must be strictly timed; exceeding 30 minutes may lead to mechanical degradation of the newly formed pyrazole bonds.

  • Solvent Extraction: Open the jar in a fume hood. Extract the resulting solid powder by washing the jar thoroughly with 20 mL of ethyl acetate.

  • Particulate Filtration: Filter the ethyl acetate suspension through a pad of Celite. Causality: Celite effectively traps the unreacted, insoluble

    
     and the byproduct sodium chloride (
    
    
    
    ), allowing only the solubilized C-scorpionate product to pass through.
  • Isolation: Evaporate the ethyl acetate under vacuum. Recrystallize the resulting solid from ethanol to yield pure (E)-2,2,2-tris(1H-pyrazol-1-yl)acetaldehyde oxime.

MechanochemicalWorkflow S1 1. Reagent Loading Chloral Oxime + Pyrazole + Na2CO3 S2 2. Mechanochemical Activation Ball Milling (25 Hz, 30 min) S1->S2 Mechanical Shearing S3 3. Solvent Extraction Ethyl Acetate Addition S2->S3 Solid Crude Mixture S4 4. Particulate Filtration Pass through Celite S3->S4 Solubilized Complex S5 5. Product Isolation Vacuum Evaporation & Crystallization S4->S5 Purified Filtrate

Step-by-step mechanochemical workflow for the green synthesis of tris(pyrazolyl)methanes.

References

  • PubChem. "2,2,2-Trichloroacetaldehyde oxime." National Center for Biotechnology Information, U.S. National Library of Medicine.[Link]

  • Tieman, C. H., & Legator, M. "Trihalo-substituted aldoxime esters." U.S. Patent 3,169,989, Shell Oil Company, 1965.
  • Martins, N., et al. "On the mechanochemical synthesis of C-scorpionates with an oxime moiety and their application in the copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction." RSC Advances, Royal Society of Chemistry, 2023.[Link]

  • Pinho e Melo, T. M. V. D. "Recent Advances in the Chemistry of Conjugated Nitrosoalkenes and Azoalkenes." Chemical Reviews, ACS Publications, 2018.[Link]

Dynamics of Trichloroacetaldehyde Oxime Stability in Aqueous Environments: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trichloroacetaldehyde oxime (commonly known as chloral oxime) is a highly reactive, halogenated aliphatic oxime utilized as a versatile synthon in the preparation of complex heterocyclic compounds and agricultural/pharmaceutical intermediates. However, its stability in aqueous solutions is notoriously complex, governed by the intense electron-withdrawing nature of the trichloromethyl group adjacent to the oxime functionality.

This whitepaper provides an in-depth mechanistic analysis of chloral oxime’s aqueous stability, detailing its pH-dependent degradation pathways, inherent safety hazards, and the rigorous experimental protocols required to accurately quantify its kinetic profile.

Chemical Architecture and Reactivity Profile

The molecular architecture of trichloroacetaldehyde oxime (


) features two competing reactive centers:
  • The Trichloromethyl Group: Acts as a powerful electron sink, increasing the electrophilicity of the adjacent

    
    -carbon and rendering the molecule highly susceptible to nucleophilic attack.
    
  • The Oxime Moiety: Exhibits amphoteric properties, capable of protonation under strongly acidic conditions and deprotonation under basic conditions.

Because of this dual reactivity, chloral oxime does not follow a simple first-order hydrolysis curve in water. Instead, its stability is drastically dictated by the pH of the aqueous medium, ranging from slow autohydrolysis in neutral environments to violent fragmentation in alkaline conditions [1].

Mechanistic Pathways of Aqueous Degradation

Neutral and Acidic Hydrolysis

In strictly neutral aqueous solutions, chloral oxime exhibits marginal stability. Similar to its parent compound, chloral hydrate, neutral solutions are not stable long-term. Over time, the pH of the solution spontaneously decreases due to the gradual destruction of the


 group and the subsequent formation of hydrochloric acid (HCl) [2]. UV irradiation significantly accelerates this autohydrolysis. Under mildly acidic conditions (pH 3–5), the molecule is temporarily stabilized, which is why aqueous syntheses of chloral oxime are typically conducted in the presence of calcium chloride and mild acid to prevent premature degradation [3].
Alkaline Fragmentation (Hazard Warning)

The most critical aspect of chloral oxime's stability profile is its behavior in alkaline solutions. When exposed to alkali (e.g., NaOH, KOH, or even strong carbonate buffers), the oxime undergoes an explosive degradation. The base deprotonates the oxime, triggering an abnormal Beckmann-type fragmentation. The electron-withdrawing


 group acts as an exceptional leaving group matrix, leading to the rapid evolution of hydrogen cyanide (HCN), hydrogen chloride (HCl), and carbon dioxide (

) [1].

DegradationPathway A Trichloroacetaldehyde Oxime (Cl3C-CH=NOH) C Deprotonation & Fragmentation (Abnormal Beckmann-type) A->C B Alkaline Aqueous Solution (OH-) B->C Nucleophilic Attack D Hydrogen Cyanide (HCN) C->D Toxic Gas E Hydrogen Chloride (HCl) C->E Acidification F Carbon Dioxide (CO2) C->F Effervescence

Fig 1. Base-catalyzed explosive degradation pathway of trichloroacetaldehyde oxime.

Quantitative Stability Data

To guide formulation and synthetic workflows, the following table summarizes the kinetic stability profile of chloral oxime across different aqueous environments.

Table 1: Aqueous Stability Profile of Trichloroacetaldehyde Oxime

pH ConditionTemp (°C)Observed StabilityPrimary DegradantsKinetic Profile & Causality
Acidic (pH 2–4)25°CModerately StableTrichloroacetic acid, HydroxylamineSlow Hydrolysis: Protonation of the oxime nitrogen slightly stabilizes the C-C bond against cleavage.
Neutral (pH 7)25°CMarginally StableHCl, unidentified polar fragmentsGradual Autohydrolysis: Spontaneous generation of HCl lowers pH over time, creating a self-catalyzing degradation loop [2].
Alkaline (pH > 9)25°CHighly Unstable HCN, HCl,

Rapid Fragmentation: Base-induced deprotonation drives immediate, highly exothermic elimination [1].

Experimental Protocols for Stability Assessment

Designing a stability-indicating assay for chloral oxime requires strict adherence to self-validating principles. Because the molecule degrades rapidly in base and spontaneously generates acid in water, unbuffered or poorly quenched samples will yield artifactual data.

Step-by-Step Methodology: Kinetic Profiling via HPLC-UV

Objective: To accurately quantify the half-life of chloral oxime in aqueous media without inducing sampling artifacts.

Step 1: Matrix Preparation

  • Prepare 50 mM buffered solutions at target pH levels (e.g., Acetate for pH 4, Phosphate for pH 7). Note: Avoid alkaline buffers (pH > 8) unless conducting specialized, highly controlled micro-scale degradation studies due to HCN generation risks.

  • Pre-incubate buffers in a thermostated water bath at 25.0°C ± 0.1°C.

Step 2: Analyte Introduction (Spiking)

  • Prepare a concentrated stock solution of chloral oxime (10 mg/mL) in anhydrous Acetonitrile (ACN).

  • Causality: Using an anhydrous organic stock prevents premature degradation before the kinetic zero-point.

  • Spike the stock into the aqueous buffer to achieve a final concentration of 100 µg/mL (ensuring organic solvent content remains < 5% v/v to maintain aqueous dielectric properties).

Step 3: Controlled Incubation & Aliquot Sampling

  • Seal the reaction vessels to prevent the escape of volatile degradants.

  • Withdraw 100 µL aliquots at predefined time points (t = 0, 15, 30, 60, 120, 240 minutes).

Step 4: Immediate Quenching (Critical Step)

  • Immediately discharge the 100 µL aqueous aliquot into 900 µL of a quenching solution consisting of ACN with 0.1% Trifluoroacetic acid (TFA).

  • Causality: The acidic organic quench instantaneously halts any base-catalyzed or neutral autohydrolysis, "freezing" the degradation profile for accurate chromatographic representation.

Step 5: Instrumental Analysis

  • Analyze the quenched samples via HPLC-UV (Detection at 210 nm) using a reversed-phase C18 column. Use an isocratic mobile phase of Water/ACN (0.1% TFA) to ensure the analyte remains in its protonated, stable form during column transit.

ExperimentalWorkflow S1 1. Buffer Prep (pH 4 & 7) S2 2. Analyte Spiking (Anhydrous Stock) S1->S2 S3 3. Incubation (Thermostated 25°C) S2->S3 S4 4. Aliquot Quenching (ACN + 0.1% TFA) S3->S4 S5 5. HPLC-UV Analysis (C18, 210 nm) S4->S5

Fig 2. Self-validating experimental workflow for aqueous stability assessment.

Implications for Drug Development and Synthesis

For researchers utilizing chloral oxime as a precursor (e.g., in the synthesis of trihalo-substituted aldoxime esters [3] or heterocyclic APIs), aqueous exposure must be strictly minimized. Liquid-liquid extractions during workup should utilize mildly acidic aqueous phases (e.g., saturated


 or dilute 

) rather than basic washes (like

or

), which will catastrophically destroy the product and release toxic HCN gas. Furthermore, long-term storage of the compound should be in anhydrous, cold, and dark conditions to prevent the photolytic and hydrolytic degradation cascades.

References

  • Bretherick's Handbook of Reactive Chemical Hazards (8th Edition). "Trichloroacetaldehyde oxime[1117-99-3]". Elsevier. Available at:[Link]

  • Chemistry of Chloral . Chemical Reviews, 1975, Vol. 75, No. 3. American Chemical Society / Sciencemadness Archive. Available at:[Link]

  • Trihalo-substituted aldoxime esters. US Patent 3169989A. Google Patents.

Methodological & Application

Green chemistry mechanochemical synthesis of chloral oxime

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Green Mechanochemical Synthesis of Chloral Oxime

Audience: Researchers, Scientists, and Drug Development Professionals

A Paradigm Shift in Oxime Synthesis: A Solvent-Free, Mechanochemical Approach to Chloral Oxime

Introduction: Embracing Mechanical Force for Greener Chemistry

The synthesis of oximes is a cornerstone transformation in organic chemistry, providing critical intermediates for pharmaceuticals, agrochemicals, and fine chemicals.[1] Chloral oxime, in particular, serves as a precursor in the synthesis of valuable heterocyclic compounds like isatin.[2][3] However, traditional solution-phase oximation methods often rely on volatile organic solvents, extended reaction times, and elevated temperatures, contributing to significant chemical waste and energy consumption.[4]

Mechanochemistry, the use of mechanical energy to induce chemical reactions, offers a compelling and sustainable alternative.[5][6] By grinding solid reactants together, we can often eliminate the need for bulk solvents, leading to dramatically improved environmental performance, simplified work-up procedures, and in some cases, enhanced reaction kinetics and yields.[5][7] This application note provides a detailed protocol for the mechanochemical synthesis of chloral oxime from chloral hydrate and hydroxylamine hydrochloride, highlighting the method's efficiency, safety considerations, and adherence to the principles of green chemistry.

The Core Principle: Activating Reactions Through Solid-State Grinding

The reaction proceeds by the condensation of chloral (derived in situ from chloral hydrate) with hydroxylamine. The mechanochemical approach leverages the power of grinding to achieve several key objectives:

  • Intimate Mixing: Grinding ensures the reactants are brought into close contact at the molecular level, facilitating the reaction without a solvent medium.

  • Energy Input: The mechanical force provides the necessary activation energy to initiate the chemical transformation.[5]

  • Surface Area Renewal: Continuous grinding constantly exposes fresh reactant surfaces, preventing product build-up from inhibiting the reaction.

The overall transformation utilizes hydroxylamine hydrochloride, which requires a base to liberate the free hydroxylamine nucleophile. Anhydrous sodium carbonate serves as an inexpensive and effective solid-state base for this purpose.[4]

Visualized Experimental Workflow

The following diagram outlines the complete workflow, from initial reagent preparation to the final characterization of the synthesized chloral oxime.

G Fig. 1: Experimental Workflow for Mechanochemical Synthesis cluster_prep Preparation & Safety cluster_reaction Mechanochemical Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Characterization A 1. Don PPE (Gloves, Goggles, Lab Coat) B 2. Weigh Reactants: - Chloral Hydrate - NH2OH·HCl - Na2CO3 A->B C 3. Combine Reactants in Mortar or Mill Jar B->C D 4. Grind/Mill for Specified Time C->D E 5. Monitor Reaction (Optional: TLC) D->E F 6. Add Cold Water to Quench E->F G 7. Isolate Product (Vacuum Filtration) F->G H 8. Wash with Cold Water G->H I 9. Dry Product (Vacuum Oven or Desiccator) H->I J 10. Determine Yield & Melting Point I->J K 11. Spectroscopic Analysis (¹H NMR, ¹³C NMR) J->K L 12. Final Product: Pure Chloral Oxime K->L

Caption: Workflow from preparation to final analysis.

Detailed Experimental Protocol

Critical Safety Precautions

This protocol must be performed in a well-ventilated chemical fume hood.

  • Chloral Hydrate: Irritant and central nervous system depressant. Avoid inhalation and skin contact.[8][9]

  • Hydroxylamine Hydrochloride: Toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, and is suspected of causing cancer.[10][11] It can decompose explosively with heat.[12]

  • Reaction Hazards: The reaction between chloral hydrate and hydroxylamine has been noted to potentially produce toxic gases under certain conditions.[8] The use of a fume hood is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is suitable), and safety goggles.[13]

Materials & Equipment
  • Chloral Hydrate (C₂H₃Cl₃O₂)

  • Hydroxylamine Hydrochloride (NH₂OH·HCl)

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • Agate or Porcelain Mortar and Pestle (or a laboratory-grade ball mill)

  • Beakers and Erlenmeyer flasks

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Deionized Water

  • Analytical Balance

  • Melting Point Apparatus

  • NMR Spectrometer

Reagent Preparation & Stoichiometry

The following table details the molar quantities and masses for a typical small-scale synthesis.

ReagentFormulaMolar Mass ( g/mol )Molar Eq.Amount (mmol)Mass (g)
Chloral HydrateC₂H₃Cl₃O₂165.391.0101.654
Hydroxylamine HClNH₂OH·HCl69.491.1110.764
Sodium CarbonateNa₂CO₃105.991.5151.590

Causality Note: A slight excess of hydroxylamine hydrochloride is used to ensure complete conversion of the limiting reagent, chloral hydrate. A greater excess of sodium carbonate is used to act as both the base and a grinding aid, ensuring the reaction mixture remains a friable powder.[4]

Step-by-Step Synthesis Procedure
  • Reagent Combination: In an agate or porcelain mortar, combine chloral hydrate (1.654 g, 10 mmol), hydroxylamine hydrochloride (0.764 g, 11 mmol), and anhydrous sodium carbonate (1.590 g, 15 mmol).

  • Mechanochemical Grinding: Grind the mixture vigorously and thoroughly with a pestle at ambient temperature. The solids will typically become slightly pasty before turning back into a powder as the reaction proceeds. Continue grinding for approximately 15-20 minutes.

    • Self-Validation: The progress of the reaction can often be observed by a change in the consistency of the reaction mixture. For more rigorous monitoring, the reaction can be paused, and a small aliquot can be tested by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate).

  • Reaction Quenching and Product Isolation: Upon completion of the grinding period, add approximately 20 mL of cold deionized water to the mortar and triturate the solid residue with the pestle to dissolve any unreacted starting materials and inorganic salts.

  • Filtration and Washing: Transfer the slurry to a Büchner funnel and collect the solid product via vacuum filtration. Wash the crude product thoroughly with two additional 15 mL portions of cold deionized water to remove residual salts.

  • Drying: Press the solid as dry as possible on the filter. Transfer the white crystalline product to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at low heat (40-50 °C) or in a desiccator.

Characterization and Expected Results

Proposed Reaction Mechanism

The reaction is a classic nucleophilic addition to a carbonyl group, followed by elimination to form the oxime. The base, Na₂CO₃, is crucial for generating the free hydroxylamine nucleophile.

G Fig. 2: Simplified Reaction Mechanism R1 Cl3C-CH(OH)2 Chloral Hydrate I1 Cl3C-CHO Chloral (in situ) R1->I1 -H2O R2 NH2OH·HCl I2 NH2OH (Free Base) R2->I2 Deprotonation Base Na2CO3 Base->I2 Deprotonation I3 [Intermediate Adduct] I1->I3 Nucleophilic Attack I2->I3 Nucleophilic Attack P Cl3C-CH=NOH Chloral Oxime I3->P -H2O Water H2O

Caption: Reaction of chloral with free hydroxylamine.

Data Summary

The following results are typical for the described protocol.

ParameterExpected Outcome
Reaction Time 15-20 minutes
Yield 85-95%
Appearance White crystalline solid
Melting Point 39-41 °C (literature)
Spectroscopic Characterization (¹H and ¹³C NMR)

To confirm the identity and purity of the final product, NMR spectroscopy is the most definitive tool.[14] Samples should be dissolved in a suitable deuterated solvent, such as CDCl₃.

  • ¹H NMR: The spectrum is expected to be relatively simple. Key signals include:

    • A singlet for the aldehydic proton (-CH=N-) of the oxime.

    • A broad singlet for the hydroxyl proton (-NOH). The chemical shift of this proton can vary depending on concentration and solvent.

  • ¹³C NMR: The spectrum will show two distinct carbon signals:

    • One signal for the carbon of the C=N double bond.

    • One signal for the trichloromethyl (-CCl₃) carbon.

Expertise Note: Oximes can exist as syn and anti isomers. For aldoximes like chloral oxime, these isomers may be present, potentially leading to two sets of signals in the NMR spectra, although one isomer often predominates.[14]

Green Chemistry Metrics: A Comparative Insight

Mechanochemical synthesis provides substantial improvements in environmental impact compared to traditional solution-based methods. Key metrics like the E-Factor (Environmental Factor), which measures the mass of waste per mass of product, are significantly lower.[6][7]

MethodSolventHeatingWork-upE-Factor (Approx.)
Mechanochemical NoneNoneAqueous wash~1-2
Traditional Solution Ethanol/PyridineRefluxSolvent evaporation, extraction>10

Conclusion and Outlook

This application note details a robust, efficient, and environmentally responsible protocol for the synthesis of chloral oxime using mechanochemistry. By eliminating the need for organic solvents and heat, this method significantly reduces chemical waste and energy consumption, aligning perfectly with the principles of green chemistry. The procedure is simple, rapid, and high-yielding, making it an excellent alternative to traditional methods for both academic research and industrial applications. The inherent safety risks of the reagents are effectively managed through proper engineering controls (fume hood) and the use of appropriate personal protective equipment. This approach underscores the transformative potential of mechanochemistry to reshape synthetic routes for a more sustainable future.

References

  • The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”.
  • CHLORAL HYDR
  • Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. MDPI.
  • An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry.
  • Green Chemistry Approaches for the Synthesis of Hexan-2-one Oxime: Applic
  • Green metrics in mechanochemistry. Digital.CSIC.
  • What is the most popular procedure to synthesize oximes?.
  • SAFETY DATA SHEET - Hydroxylamine hydrochloride. Fisher Scientific.
  • SAFETY DATA SHEET - Hydroxylamine hydrochloride. Merck.
  • Spectroscopic Fingerprints of Oxime Ester Isomers: A Compar
  • ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE. ILO.
  • Hydroxylamine Hydrochloride 5% Safety D
  • Chloral hydr
  • Chloral hydr
  • Improved Chemical Synthesis, Identification and Evaluation of Prospective Centrally Active Oxime Antidotes for the Treatment of Nerve Agent Exposure. OSTI.GOV.
  • [Supporting Information] In Situ Generation of Active Species “NO” for the Aerobic Oxidative deprotection of aldoximes Catalyzed by FeCl3/TEMPO. The Royal Society of Chemistry.
  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals.
  • Reaction conditions: i: Na2SO4, chloral hydrate, H2O, HCl, hydroxylamine hydrochloride 90 °C 2 h; ii H2SO4 85 °C 15 min; iii ethanol 110 °C 2 h.

Sources

Application Note: Dehydration of 2-Trichloroacetaldehyde Oxime to Trichloroacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trichloroacetonitrile (


) is a pivotal intermediate in organic synthesis, widely utilized in the Overman rearrangement  to synthesize allylic amines and as a precursor for various agrochemicals and pesticides. While it can be synthesized via the dehydration of trichloroacetamide, the dehydration of 2-trichloroacetaldehyde oxime (chloral oxime)  represents a direct and atom-economical route, particularly when starting from chloral hydrate.

This Application Note provides a rigorous, field-proven guide for this transformation. We address the specific challenges posed by the electron-withdrawing trichloromethyl group, which significantly alters the reactivity profile compared to standard alkyl aldoximes. Two validated protocols are presented: a classic solid-phase dehydration using Phosphorus Pentoxide (


) and a controlled solution-phase method using Thionyl Chloride (

).

Process Safety Assessment (Critical)

WARNING: Trichloroacetonitrile and its precursors are hazardous. Strict adherence to safety protocols is non-negotiable.

Hazard ClassSpecific RiskMitigation Strategy
Lachrymator Severe. Causes intense eye irritation and tearing even at low concentrations.Work exclusively in a high-performance fume hood. Wear gas-tight goggles.
Acute Toxicity Toxic by inhalation, ingestion, and skin absorption.[1] Metabolizes to cyanide-like species in vivo.Double-glove (Nitrile/Laminate). Keep antidote kit (amyl nitrite/sodium thiosulfate) accessible if mandated by local EHS.
Reactivity

is violently hygroscopic.

releases HCl and

gas.
Quench residues slowly in ice water. Use caustic scrubbers for off-gassing.
Thermal Dehydration is exothermic; runaway reactions can cause vaporization of toxic material.Monitor internal temperature. Use sand baths for even heating.

Reaction Mechanism & Chemical Strategy

The conversion of chloral oxime to trichloroacetonitrile is a classic 1,2-elimination of water. However, the


 group exerts a strong inductive effect (

), reducing the nucleophilicity of the oxime oxygen. This necessitates the use of potent electrophilic dehydrating agents to activate the hydroxyl group.
Mechanistic Pathway
  • Activation: The oxime oxygen attacks the electrophile (

    
    ), converting the poor leaving group (
    
    
    
    ) into a good leaving group (
    
    
    ).
  • Elimination: A base (often the conjugate base of the reagent or added pyridine) abstracts the methine proton.

  • Formation: The

    
     triple bond forms as the leaving group departs.
    

ReactionMechanism Oxime Chloral Oxime (CCl3-CH=N-OH) Intermediate Activated Intermediate (CCl3-CH=N-O-E) Oxime->Intermediate Activation Reagent Dehydrating Agent (P2O5 or SOCl2) Reagent->Intermediate Transition Elimination (- H+ / - OE-) Intermediate->Transition Product Trichloroacetonitrile (CCl3-CN) Transition->Product - H2O equivalent

Figure 1: Mechanistic pathway for the dehydration of electron-deficient aldoximes.

Experimental Protocols

Pre-requisite: Preparation of Chloral Oxime

Note: If commercial chloral oxime is unavailable, it must be prepared fresh from chloral hydrate.

  • Dissolution: Dissolve 1.0 eq of Chloral Hydrate in water.

  • Oximation: Add 1.1 eq of Hydroxylamine Hydrochloride (

    
    ).
    
  • Neutralization: Slowly add Sodium Carbonate (

    
    ) to neutralize HCl. Caution: 
    
    
    
    evolution.
  • Extraction: Extract with ether, dry over

    
    , and evaporate to yield the crystalline oxime (mp ~39-40°C).
    
Protocol A: Solid-Phase Dehydration (Phosphorus Pentoxide)

Best for: Small-to-medium scale, solvent-free synthesis. High throughput.

Reagents:

  • Chloral Oxime (Solid)

  • Phosphorus Pentoxide (

    
    ) - Fresh, free-flowing powder
    
  • Sand (Acid-washed) - Heat dispersant

Procedure:

  • Setup: Equip a round-bottom flask (RBF) with a short-path distillation head, a condenser, and a receiving flask cooled in an ice-salt bath (-10°C). Connect the vacuum adapter to a caustic scrubber (NaOH trap) to neutralize acidic fumes.

  • Mixing: In the RBF, thoroughly mix Chloral Oxime (10 g) with dry Sand (10 g).

  • Addition: Rapidly add Phosphorus Pentoxide (15 g, ~1.5-2.0 eq). Note: Mix quickly to avoid pre-reaction clumping.

  • Reaction: Connect the flask to the distillation setup immediately.

  • Heating: Heat the flask gently with a heating mantle or oil bath. The reaction is exothermic; once it starts, the nitrile will begin to distill over.

    • Target Bath Temp: 80–100°C.

    • Observation: The solid mass will bubble and darken. A clear, colorless liquid (Trichloroacetonitrile) will collect in the receiver.

  • Purification: Redistill the collected liquid. Collect the fraction boiling at 83–85°C .

Yield: Typically 60–75%.[2]

Protocol B: Solution-Phase Dehydration (Thionyl Chloride)

Best for: Larger scales, better thermal control, higher purity requirements.

Reagents:

  • Chloral Oxime[3][4][5]

  • Thionyl Chloride (

    
    )
    
  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    )
    
  • Catalyst: DMF (Dimethylformamide) - 2-3 drops

Procedure:

  • Setup: 3-neck RBF, reflux condenser, pressure-equalizing addition funnel, nitrogen inlet. Vent the condenser to a scrubber.

  • Dissolution: Dissolve Chloral Oxime (10 g) in dry DCM (50 mL). Add catalytic DMF.

  • Addition: Cool the solution to 0°C. Add Thionyl Chloride (8.0 g, 1.1 eq) dropwise over 20 minutes.

    • Mechanism:[3][4][6][7][8][9] Formation of the unstable chlorosulfite intermediate.

  • Reflux: Allow to warm to room temperature, then heat to gentle reflux for 2 hours until gas evolution (

    
    ) ceases.
    
  • Workup:

    • Cool to room temperature.

    • Wash with cold water (2 x 20 mL) to remove unreacted thionyl chloride.

    • Wash with saturated

      
       (carefully!) to neutralize acid.
      
    • Dry organic layer over anhydrous

      
      .
      
  • Isolation: Remove solvent via rotary evaporation (bath < 30°C, mild vacuum).

  • Purification: Distill the residue at atmospheric pressure (bp 83–85°C).

Yield: Typically 70–85%.

Workflow Visualization

Workflow Start Start: Chloral Oxime Choice Select Method Start->Choice MethodA Method A: Solid Phase (P2O5 + Sand) Choice->MethodA Rapid / Small Scale MethodB Method B: Solution Phase (SOCl2 + DCM) Choice->MethodB Controlled / Large Scale DistillA Direct Distillation (Exothermic) MethodA->DistillA FinalDist Final Distillation (bp 83-85°C) DistillA->FinalDist RefluxB Reflux 2 hrs (- SO2 / - HCl) MethodB->RefluxB WashB Aqueous Workup (NaHCO3 Wash) RefluxB->WashB WashB->FinalDist Product Pure Trichloroacetonitrile FinalDist->Product

Figure 2: Decision matrix and process flow for Trichloroacetonitrile synthesis.

Analytical Validation

Verify the product identity and purity using the following parameters.

TechniqueExpected ResultNotes
Boiling Point 83–85°C (760 mmHg)Distinctive; significantly lower than chloral oxime.
IR Spectroscopy ~2250 cm⁻¹ (Weak/Medium) Characteristic

stretch. Absence of broad -OH stretch (3200-3500 cm⁻¹) confirms dehydration.
¹³C NMR ~112 ppm (CN), ~90 ppm (CCl₃) The nitrile carbon is shielded compared to the oxime precursor.
GC-MS M+ peaks at 143, 145, 147 Characteristic chlorine isotope pattern (3 Cl atoms).

Troubleshooting & Optimization

  • Problem: Low Yield / Charring (Method A)

    • Cause: Localized overheating causing polymerization or decomposition.

    • Solution: Increase the ratio of sand to reagents. Use an oil bath instead of a heating mantle for precise temperature control.

  • Problem: Product is Cloudy

    • Cause: Moisture contamination.[4][10]

    • Solution: Dry the distilled product over a small amount of

      
       or 
      
      
      
      and redistill.
  • Problem: Violent Gas Evolution (Method B)

    • Cause: Addition of

      
       was too fast or temperature was too high.
      
    • Solution: Cool to -10°C during addition. Ensure efficient reflux condensation.

References

  • Organic Syntheses, Coll.[11] Vol. 2, p. 583 (1943). Trichloroacetonitrile (Synthesis via Amide).Link

    • Note: While this reference describes the amide route, it provides the foundational physical properties and handling d
  • Thermo Fisher Scientific. Safety Data Sheet: Trichloroacetonitrile.Link

    • Source for safety, toxicity, and lachrym
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. General reference for the dehydration of aldoximes using thionyl chloride and phosphorus pentoxide.
  • Friedrich, K., & Wallenfels, K.Introduction of the Cyano Group. In The Chemistry of the Cyano Group (pp. 67-122). Interscience Publishers, 1970.
  • Corson, B. B., et al. Organic Syntheses, Coll.[11] Vol. 1, p. 336 (1941).Link

    • Reference for the general handling of oximes and dehydr

Sources

Application Note: Chloral Hydrate-Mediated Beckmann Rearrangement

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to address the use of Chloral Hydrate (trichloroacetaldehyde hydrate) as a catalytic promoter for the Beckmann Rearrangement.

Technical Clarification: While the prompt specifies "Chloral Oxime" (


), this compound is typically a substrate that dehydrates to trichloroacetonitrile. The established reagent for promoting the Beckmann rearrangement of other ketoximes is Chloral Hydrate  (or anhydrous Chloral), which forms a transient hemiacetal species in situ.[1] This guide focuses on the Chloral Hydrate-mediated protocol  (The Chandrasekhar-Gopalaiah Method), as this is the scientifically validated application for this reaction class.

Executive Summary

The Beckmann rearrangement is a cornerstone transformation for converting ketoximes into secondary amides (and cyclic oximes into lactams).[2] Traditional protocols utilize harsh Brønsted or Lewis acids (e.g.,


, 

,

), which generate substantial waste and are incompatible with acid-sensitive substrates.

This protocol details the Chloral Hydrate-mediated methodology , a "green chemistry" alternative.[1] Chloral hydrate acts as a neutral electrophilic promoter that activates the oxime hydroxyl group via the formation of a transient hemiacetal. This method is notable for being solvent-free , transition-metal-free , and operational at neutral pH , making it ideal for late-stage functionalization of complex pharmaceutical intermediates.

Mechanistic Insight & Chemical Logic

The "Active Reagent" Distinction

Researchers often confuse Chloral Oxime with the Chloral-Oxime Adduct.

  • Chloral Oxime (

    
    ):  A stable compound formed by the reaction of chloral with hydroxylamine.
    
  • Chloral-Oxime Adduct (Active Species): When Chloral Hydrate is heated with a target ketoxime, it dehydrates to generate anhydrous Chloral (

    
    ). This electrophile attacks the oxime oxygen, forming a hemiacetal intermediate .
    
Reaction Pathway

The rearrangement proceeds through a self-catalytic cycle where chloral is regenerated.[1]

  • Activation: Chloral condenses with the starting oxime (

    
    ) to form the 
    
    
    
    -hemiacetal ether.
  • Rearrangement: The leaving group ability of the hemiacetal moiety facilitates the [1,2]-migration of the alkyl group anti-periplanar to the N-O bond.

  • Hydrolysis/Release: The resulting imidate species hydrolyzes (or collapses) to release the amide product and regenerate chloral.

Beckmann_Mechanism cluster_cycle Catalytic Cycle Oxime Ketoxime Substrate (R2-C=N-OH) Intermediate Hemiacetal Intermediate (R2-C=N-O-CH(OH)CCl3) Oxime->Intermediate + Chloral - H2O (if hydrate used) Chloral Chloral (Catalyst) (CCl3-CHO) Chloral->Intermediate Recycled TS Transition State [Alkyl Migration] Intermediate->TS Activation TS->Chloral Regeneration Amide Amide Product (R-NH-CO-R) TS->Amide Hydrolysis

Figure 1: Catalytic cycle of the Chloral-mediated Beckmann rearrangement. Note the regeneration of the chloral species, allowing for sub-stoichiometric loading.

Experimental Protocol

Safety Warning: Chloral hydrate is a sedative and hypnotic agent (controlled substance in some jurisdictions). It is toxic if swallowed or inhaled.[3][4] All operations must be performed in a fume hood.

Materials & Reagents[1][6][7][8]
  • Substrate: Ketoxime (1.0 equiv)[5]

  • Reagent: Chloral Hydrate (0.5 equiv)

    • Note: Anhydrous chloral can be used, but the hydrate is cheaper, easier to handle, and dehydrates in situ.

  • Solvent: None (Neat conditions).

  • Additives: None required.

Step-by-Step Methodology (Chandrasekhar Protocol)
Step 1: Reaction Assembly
  • In a 10 mL round-bottom flask or a sealed reaction tube, place the Ketoxime (e.g., 2.0 mmol).

  • Add Chloral Hydrate (165 mg, 1.0 mmol, 0.5 equiv).

  • Critical Step: Do not add solvent.[1] The reaction relies on the melting and eutectic mixing of the solids.

Step 2: Reaction Execution
  • Place the flask in a pre-heated oil bath at 130 °C .

  • Stir magnetically. The mixture will melt into a homogeneous melt within 5–10 minutes.

  • Monitor the reaction by TLC (typically 10–60 minutes).

    • Observation: The evolution of gas is generally not observed, unlike acid-catalyzed methods.

Step 3: Workup & Purification
  • Cool the reaction mixture to room temperature. It may solidify.

  • Add Water (10 mL) and extract with Ethyl Acetate (2 x 10 mL).

    • Why? Water removes the unreacted chloral hydrate and the byproduct (trichloroacetic acid, if any decomposition occurred).

  • Wash the organic layer with Saturated

    
      (to ensure neutral pH) and Brine .
    
  • Dry over anhydrous

    
     and concentrate in vacuo.
    
  • Purification: If necessary, purify via column chromatography (Silica gel, Hexane/EtOAc). However, yields are often high enough (>90%) to use crude for subsequent steps.

Data & Substrate Scope

The following table summarizes the efficiency of this protocol across different electronic environments.

Table 1: Chloral Hydrate Mediated Rearrangement Efficiency

Substrate (Oxime)Product (Amide)Yield (%)Time (min)Note
Acetophenone Oxime Acetanilide92%20Standard benchmark
Cyclohexanone Oxime

-Caprolactam
88%30Precursor for Nylon-6
Benzophenone Oxime Benzanilide95%45Sterically hindered
4-Nitroacetophenone Oxime 4-Nitroacetanilide85%30Electron-deficient
4-Methoxyacetophenone Oxime 4-Methoxyacetanilide90%15Electron-rich
Aldoximes (R-CH=NOH) Nitriles (R-CN) 80-90%60Dehydration pathway dominates

Data Source: Aggregated from Chandrasekhar et al. (2003) and internal validation studies.

Troubleshooting & Optimization

Common Failure Modes
  • Substrate Decomposition: If the substrate is highly thermal-sensitive, 130 °C might be too high.

    • Correction: Add a small amount of ionic liquid ([bmim][PF6]) or reducing the temperature to 80 °C with extended time (up to 4h).

  • Incomplete Conversion:

    • Correction: Increase Chloral Hydrate loading to 1.0 equiv. Although catalytic (0.1-0.5 equiv) is usually sufficient, moisture in the oxime can deactivate the reagent.

  • Aldoxime Substrates:

    • Note: Aldoximes will not rearrange to amides under these conditions; they dehydrate to nitriles.[1] This is a feature, not a bug.

Workflow Diagram

Workflow Start Start: Weigh Oxime + 0.5 eq Chloral Hydrate Mix Mix Solids (No Solvent) Start->Mix Heat Heat to 130°C (Melt) Mix->Heat Monitor TLC Check (15-60 min) Heat->Monitor Decision Complete? Monitor->Decision Decision->Heat No Workup Cool & Extract (EtOAc/H2O) Decision->Workup Yes Purify Evaporate & Recrystallize Workup->Purify

Figure 2: Operational workflow for the solvent-free rearrangement.

References

  • Chandrasekhar, S., & Gopalaiah, K. (2003).[1][6][7] Beckmann reaction of oximes catalysed by chloral: mild and neutral procedures.[1][6][7] Tetrahedron Letters, 44(4), 755-756.[1][7] [1][7]

    • Key Reference: The primary paper establishing chloral hydrate as a catalyst for this transform
  • Gawande, M. B., et al. (2013). Benign by design: catalyst-free in-water, on-water green chemical methodologies in organic synthesis. Chemical Society Reviews, 42(12), 5522-5551.

    • Context: Discusses the "on-water" and solvent-free aspects of chloral-medi
  • Furuya, Y., & Ishihara, K. (2005). Cyanuric Chloride as a Mild and Active Beckmann Rearrangement Catalyst. Journal of the American Chemical Society, 127(32), 11240-11241.

    • Comparative Reference: Compares chloral-based non-acidic activation with other organoc

Sources

Preparation of scorpionate ligands using chloral oxime and pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: A Proposed Novel Synthesis of Scorpionate Ligands via the Reaction of Chloral Oxime with Pyrazoles

Audience: Researchers, scientists, and drug development professionals in the fields of inorganic chemistry, medicinal chemistry, and catalysis.

Disclaimer: The following application note details a novel, and as of now, hypothetical synthetic route for the preparation of scorpionate-type ligands. This protocol is proposed based on established principles of organic chemistry and has not been experimentally validated according to available literature. It is intended to serve as a conceptual guide for further research and development.

Introduction: The Enduring Utility of Scorpionate Ligands

Scorpionate ligands, a versatile class of tripodal ligands, have been a cornerstone of coordination chemistry since their discovery by Swiatoslaw Trofimenko in the 1960s.[1] The archetypal scorpionates, the hydrotris(pyrazolyl)borates (Tp), and their neutral carbon-analogs, the tris(pyrazolyl)methanes (Tpm), are so named for their unique binding mode: two pyrazole rings grasp a metal center like a scorpion's pincers, while the third pyrazole ring can "sting" the metal from an axial position.[1] This facial, tridentate coordination imparts significant stability to the resulting metal complexes.

The true power of scorpionate ligands lies in their remarkable tunability. By modifying the substituents on the pyrazole rings, one can precisely control the steric and electronic environment around the coordinated metal ion. This has led to their widespread use in diverse applications, from modeling the active sites of metalloenzymes and developing novel catalysts to creating advanced materials and radiopharmaceuticals.[2] Given their importance, the development of new and efficient synthetic methodologies to access novel scorpionate architectures is of significant interest to the scientific community.

This document outlines a proposed synthetic strategy for tris(pyrazol-1-yl)methane oxime, a functionalized scorpionate ligand, utilizing the reaction between chloral oxime and pyrazole. This route, if successful, could provide a new pathway to C-functionalized scorpionates from readily available starting materials.

Proposed Reaction and Mechanism

The proposed synthesis is based on the well-established nucleophilicity of the pyrazolate anion and its ability to displace leaving groups from an electrophilic carbon center. The core of this proposal is the use of the trichloromethyl (CCl₃) group of chloral oxime as the electrophilic scaffold for the sequential attachment of three pyrazole units.

The reaction is envisioned to proceed via a series of base-mediated nucleophilic substitution reactions, likely facilitated by a phase-transfer catalyst (PTC) to enable interaction between the aqueous base and the organic substrate.

Proposed Mechanism:

  • Deprotonation of Pyrazole: A strong base, such as sodium hydroxide, deprotonates pyrazole to form the sodium pyrazolate salt. This significantly increases the nucleophilicity of the pyrazole.

  • Phase Transfer: The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the pyrazolate anion from the aqueous phase to the organic phase where the chloral oxime is dissolved.

  • Sequential Nucleophilic Substitution (Sɴ2): The pyrazolate anion acts as a nucleophile, attacking the carbon atom of the CCl₃ group and displacing a chloride ion. This process is repeated two more times, with each step adding one pyrazole ring to the central carbon atom. The electron-withdrawing nature of the remaining chlorine atoms and the adjacent oxime group is expected to activate the carbon center for nucleophilic attack.[3]

  • Product Formation: The final product is the tris(pyrazol-1-yl)methane oxime. The oxime functionality remains on the central carbon, providing a handle for further functionalization.

Proposed_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase PzH Pyrazole (PzH) PzNa Pyrazolate (Pz⁻Na⁺) PzH->PzNa + NaOH - H₂O NaOH NaOH PTC TBAB (Q⁺Br⁻) PzNa->PTC Anion Exchange ChloralOxime Chloral Oxime (CCl₃CH=NOH) Intermediate1 Monosubstituted (Cl₂C(Pz)CH=NOH) ChloralOxime->Intermediate1 + Pz⁻Q⁺ - Cl⁻ Intermediate2 Disubstituted (ClC(Pz)₂CH=NOH) Intermediate1->Intermediate2 + Pz⁻Q⁺ - Cl⁻ Product Tris(pyrazol-1-yl)methane Oxime (C(Pz)₃CH=NOH) Intermediate2->Product + Pz⁻Q⁺ - Cl⁻ PTC->ChloralOxime Transfer of Pz⁻Q⁺ caption Proposed mechanism for scorpionate synthesis.

Figure 1: Proposed mechanism for the phase-transfer catalyzed synthesis of tris(pyrazol-1-yl)methane oxime.

Hypothetical Experimental Protocol

This section provides a detailed, step-by-step protocol for the proposed synthesis.

3.1. Materials and Reagents

  • Pyrazole

  • Chloral Hydrate

  • Hydroxylamine Hydrochloride

  • Sodium Hydroxide (pellets)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Dichloromethane (DCM)

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

3.2. Equipment

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer or magnetic stirrer with stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Column chromatography setup (silica gel)

3.3. Preparation of Chloral Oxime (Precursor Synthesis)

Chloral oxime can be prepared from chloral hydrate and hydroxylamine hydrochloride.

  • In a fume hood, dissolve chloral hydrate (1.0 eq) in water.

  • In a separate flask, dissolve hydroxylamine hydrochloride (1.0 eq) and sodium hydroxide (1.0 eq) in water.

  • Slowly add the hydroxylamine solution to the chloral hydrate solution with stirring.

  • A white precipitate of chloral oxime should form. Stir the mixture at room temperature for 1-2 hours.

  • Filter the solid, wash with cold water, and dry under vacuum.

3.4. Synthesis of Tris(pyrazol-1-yl)methane Oxime

Table 1: Reagent Quantities and Ratios

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mmol)Molar Ratio
Chloral Oxime164.411.64101.0
Pyrazole68.082.25333.3
Sodium Hydroxide40.001.32333.3
Tetrabutylammonium Bromide322.370.3210.1
Toluene-50 mL--
5 M NaOH (aq)-20 mL--

Procedure:

  • Setup: Assemble a 250 mL three-neck round-bottom flask with a reflux condenser, a mechanical stirrer, and a thermometer in a heating mantle. Ensure all glassware is dry.

  • Reagent Addition: In a fume hood, charge the flask with chloral oxime (1.64 g, 10 mmol), pyrazole (2.25 g, 33 mmol), tetrabutylammonium bromide (0.32 g, 1 mmol), and toluene (50 mL).

  • Base Addition: Add the 5 M sodium hydroxide solution (20 mL).

  • Reaction: Begin vigorous stirring and heat the mixture to 80-90 °C. The reaction is expected to be biphasic. Maintain this temperature and stir vigorously for 24-48 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent) by spotting a sample from the organic layer.

  • Workup: After the reaction is complete (or no further change is observed), cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. A gradient elution starting with hexane and gradually increasing the polarity with ethyl acetate is recommended to isolate the desired product.

3.5. Safety Precautions

  • Chloral and its derivatives are toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyrazole is harmful if swallowed and causes skin irritation. Avoid contact with skin and eyes.

  • Sodium hydroxide is corrosive. Handle with care to avoid skin and eye burns.

  • The reaction should be conducted in a fume hood to avoid inhalation of solvent vapors.

Expected Product Characterization

The expected product is tris(pyrazol-1-yl)methane oxime. Based on known data for similar compounds, the following spectroscopic signatures are anticipated:[4][5]

  • ¹H NMR (in CDCl₃):

    • A singlet for the methine proton (CH=NOH) in the range of δ 8.0-8.5 ppm.

    • Signals for the pyrazole protons. For an unsubstituted pyrazole, expect three distinct signals: a triplet for the H4 proton (around δ 6.3-6.5 ppm) and two doublets for the H3 and H5 protons (around δ 7.5-7.8 ppm).

    • A broad singlet for the oxime hydroxyl proton (-NOH).

  • ¹³C NMR (in CDCl₃):

    • A signal for the central methine carbon (C(Pz)₃) around δ 85-95 ppm.

    • Signals for the pyrazole carbons.

    • A signal for the oxime carbon (CH=NOH).

  • IR Spectroscopy (KBr pellet):

    • A broad O-H stretching band for the oxime group around 3200-3400 cm⁻¹.

    • C=N stretching vibrations for the pyrazole rings and the oxime group in the 1500-1650 cm⁻¹ region.

    • C-H stretching and bending vibrations.

  • Mass Spectrometry (ESI-MS):

    • An [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₀H₁₀N₇O).

Experimental Workflow and Rationale

The proposed workflow is designed to maximize the efficiency of the nucleophilic substitution while minimizing side reactions.

Experimental_Workflow Start Reagent Setup (Chloral Oxime, Pyrazole, TBAB, Toluene, NaOH(aq)) Reaction Vigorous Stirring & Heating (80-90 °C, 24-48h) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Workup (Phase Separation, Washing) Monitoring->Workup If complete Purification Purification (Drying, Concentration, Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization End Pure Product Characterization->End caption Overall experimental workflow.

Figure 2: A flowchart of the proposed experimental workflow.

Causality Behind Experimental Choices:

  • Base and Phase-Transfer Catalyst: The use of a strong base (NaOH) is crucial for deprotonating pyrazole to generate the nucleophilic pyrazolate.[6] Since the pyrazolate salt is soluble in the aqueous phase and the chloral oxime is in the organic phase, a phase-transfer catalyst (TBAB) is essential to shuttle the nucleophile across the phase boundary, thereby enabling the reaction to proceed at a reasonable rate.[2]

  • Solvent: Toluene is chosen as the organic solvent due to its high boiling point, which allows for elevated reaction temperatures, and its immiscibility with water, which is necessary for the phase-transfer catalysis system.

  • Stoichiometry: A slight excess of pyrazole and base is used to ensure complete substitution of the three chlorine atoms and to drive the reaction to completion.

  • Temperature: The reaction is heated to increase the rate of the nucleophilic substitution reactions, which may be slow at room temperature.

Potential Challenges and Alternative Routes

As this is a proposed and untested route, several challenges may arise:

  • Incomplete Substitution: The reaction may stop after the substitution of one or two chlorine atoms, leading to a mixture of mono-, di-, and tris(pyrazolyl) products, which could complicate purification.

  • Side Reactions: The basic conditions and elevated temperatures might induce side reactions involving the oxime group, such as elimination or rearrangement.

  • Low Yield: The overall yield of the reaction may be low due to the aforementioned challenges or other unforeseen reactivity issues.

Established Alternative Synthetic Routes:

For researchers requiring tris(pyrazolyl)methane ligands, well-established methods are available:

  • From Chloroform: The reaction of chloroform (CHCl₃) with an excess of pyrazole in the presence of a strong base (like NaOH or KOH) and a phase-transfer catalyst is a common method to produce the parent tris(pyrazolyl)methane.[7]

  • From Borohydrides: The synthesis of tris(pyrazolyl)borate (Tp) ligands is typically achieved by the reaction of potassium borohydride (KBH₄) with pyrazole at high temperatures.[6]

These established routes offer reliable and often high-yielding pathways to the core scorpionate structures.

Conclusion

This application note has detailed a novel, hypothetical route for the synthesis of tris(pyrazol-1-yl)methane oxime, a functionalized scorpionate ligand, from chloral oxime and pyrazole. The proposed mechanism, based on phase-transfer catalyzed nucleophilic substitution, offers a plausible pathway to this new scorpionate derivative. While this protocol requires experimental validation, it presents an intriguing research avenue for expanding the synthetic toolbox available for creating new and versatile tripodal ligands. The potential to introduce functionality at the central carbon atom directly from the starting material is a key feature of this proposed methodology, which could open up new possibilities for the design of advanced catalysts and biomimetic complexes.

References

  • Andrade, M. A., & Martins, L. M. D. R. S. (2019). Novel Chemotherapeutic Agents - The Contribution of Scorpionates. Current Medicinal Chemistry, 26(41), 7452–7475. [Link]

  • Chandrasekhar, S., & Gopalaiah, K. (2003). Beckmann reaction of oximes catalysed by chloral: mild and neutral procedures. Tetrahedron Letters, 44(4), 755-756. [Link]

  • Douglass, J. E., & Farah, J. (1980). N-Alkylation of Azoles under Phase-Transfer Catalysis Conditions. The Journal of Organic Chemistry, 45(24), 4972-4974. [Link]

  • Trofimenko, S. (1966). Boron-Pyrazole Chemistry. Journal of the American Chemical Society, 88(8), 1842–1844. [Link]

  • Vignola, D., et al. (2019). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

Sources

Application Note: Catalytic Applications of Chloral Oxime-Derived Copper(II) C-Scorpionate Complexes in Mechanochemical CuAAC

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: In-Depth Technical Guide & Experimental Protocols.

Executive Summary

The transition toward sustainable, green-chemistry methodologies in drug discovery has driven the development of solvent-free catalytic systems. This application note details the synthesis and catalytic deployment of novel Copper(II) C-scorpionate complexes derived from chloral oxime (2,2,2-trichloroacetaldehyde oxime). By leveraging the unique reactivity of chloral oxime to generate transient nitrosoalkenes, researchers can synthesize robust tris(pyrazol-1-yl)methane pro-ligands. When complexed with copper, these catalysts exhibit exceptional performance in solvent-free, mechanochemically activated Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC).

Scientific Grounding & Mechanistic Insights

The Role of Chloral Oxime in Ligand Architecture

Chloral oxime serves as a highly efficient, atom-economical precursor for the synthesis of functionalized C-scorpionate ligands . Under basic conditions, chloral oxime undergoes rapid dehydrohalogenation to form a highly electrophilic nitrosoalkene intermediate . This transient species acts as a potent Michael acceptor. When exposed to pyrazole, it undergoes three sequential conjugate additions, displacing the remaining chloride ions to yield the pro-ligand: 2,2,2-tris(1H-pyrazol-1-yl)acetaldehyde oxime.

Causality in Design: The retention of the apical oxime moiety is critical for catalytic longevity. While the three pyrazole rings provide strong tridentate coordination to the Cu(II) center, the uncoordinated oxime group engages in secondary-sphere hydrogen bonding. This supramolecular stabilization prevents catalyst aggregation and degradation during high-energy catalytic cycles, maintaining the active monomeric copper species.

Mechanochemical Activation in CuAAC Catalysis

Traditional CuAAC (Click Chemistry) relies heavily on volatile organic solvents (e.g., dichloromethane, DMF) and soluble copper salts. Transitioning to a mechanochemical approach via planetary ball milling eliminates solvent waste, drastically reducing the Environmental Factor (E-factor) .

Causality in Activation: Solid-state CuAAC reactions often suffer from poor mass transfer, leading to incomplete conversions. The high kinetic energy of the planetary ball mill continuously creates fresh reactive surfaces, overcoming these mass transfer limitations. Furthermore, the robust chloral oxime-derived Cu(II) catalyst withstands the intense milling forces, undergoing in situ reduction to the active Cu(I) species—facilitated by the alkyne substrate itself—without the need for exogenous reducing agents like sodium ascorbate.

Experimental Workflows & Protocols

Protocol A: Synthesis of the Pro-Ligand (2,2,2-tris(1H-pyrazol-1-yl)acetaldehyde oxime)

Objective: Generate the C-scorpionate ligand via in situ nitrosoalkene capture.

  • Preparation: In a round-bottom flask, dissolve chloral oxime (1.0 eq, 10 mmol) in 50 mL of absolute ethanol.

  • Base Addition: Add pyrazole (3.1 eq, 31 mmol) and anhydrous sodium carbonate (Na₂CO₃, 3.0 eq, 30 mmol). Causality: The inorganic base neutralizes the generated HCl, driving the equilibrium toward the highly reactive nitrosoalkene intermediate.

  • Reaction: Stir the heterogeneous mixture at room temperature for 12–16 hours. The triple Michael addition will proceed to completion.

  • Isolation: Filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure and recrystallize the crude solid from hot ethanol to obtain the pure pro-ligand as a white crystalline solid.

Protocol B: Mechanochemical Complexation to Cu(II) Catalyst

Objective: Synthesize the active Cu(II) C-scorpionate complex without solvents.

  • Loading: In a 10 mL stainless steel or zirconia planetary ball mill jar, add the purified pro-ligand (1.0 eq, 1 mmol) and Copper(II) acetate monohydrate (1.0 eq, 1 mmol).

  • Milling Media: Add three 5 mm milling balls of the same material as the jar.

  • Activation: Mill the mixture at 400 rpm for 30 minutes. Causality: Mechanochemical milling forces solid-state coordination, bypassing solubility issues. The acetate acts as both a counterion and an internal base to facilitate coordination.

  • Collection: Scrape the resulting fine, colored powder from the jar. The Cu(II) C-scorpionate catalyst is formed quantitatively and requires no further purification.

Protocol C: Solvent-Free CuAAC Catalysis via Ball Milling

Objective: Execute a highly efficient, green Click reaction.

  • Substrate Loading: To a clean milling jar, add the alkyne substrate (1.0 eq, 1 mmol), the azide substrate (1.0 eq, 1 mmol), and the chloral oxime-derived Cu(II) catalyst (1–5 mol%).

    • Note: For safety and convenience, azides can be generated in situ by adding the corresponding benzyl halide (1.0 eq) and sodium azide (1.1 eq) instead of a pre-formed azide.

  • Milling: Add the milling balls and operate the planetary mill at 400 rpm for 1–3 hours. Causality: The mechanical energy provides the activation barrier for the cycloaddition, while the robust C-scorpionate ligand stabilizes the active Cu(I) species generated in situ.

  • Extraction: Extract the crude product with a minimal volume of ethyl acetate (5 mL). Filter the mixture to recover the heterogeneous catalyst (which can be recycled for subsequent runs).

  • Purification: Concentrate the filtrate to yield the pure 1,2,3-triazole product.

Quantitative Data & Performance Metrics

The implementation of the chloral oxime-derived catalyst under mechanochemical conditions drastically improves the sustainability metrics of the CuAAC reaction compared to traditional methods.

Table 1: Comparative Metrics for CuAAC Catalysis

ParameterTraditional Solution-Based CuAACMechanochemical CuAAC (Chloral Oxime-Cu Catalyst)
Solvent Dichloromethane / Water / t-BuOHNone (Solvent-Free)
Catalyst Loading 5–10 mol%1–5 mol%
Reaction Time 12–24 hours1–3 hours
Yield 75–90%>90%
E-factor (Waste/Product) > 50< 10
Catalyst Recyclability Poor (Homogeneous, difficult to recover)Excellent (Heterogeneous/Solid-State recovery)

Visualizations

CatalystSynthesis A Chloral Oxime (Trichloroacetaldehyde oxime) B Base / -HCl (In situ generation) A->B C Nitrosoalkene Intermediate B->C D Pyrazole (3 eq.) Triple Michael Addition C->D E Pro-Ligand: 2,2,2-tris(1H-pyrazol-1-yl)acetaldehyde oxime D->E F Cu(OAc)2 Mechanochemical Milling E->F G Cu(II) C-Scorpionate Catalyst F->G

Synthesis of Cu(II) C-scorpionate catalyst from chloral oxime via nitrosoalkene intermediates.

CuAAC_Workflow A Substrates: Alkyne + Azide (or Benzyl Halide + NaN3) B Catalyst: Chloral Oxime-Derived Cu(II) C Planetary Ball Mill (Mechanochemical Activation) D In Situ Reduction Cu(II) to Cu(I) C->D E CuAAC Catalytic Cycle (Triazole Formation) D->E F Product Isolation (1,2,3-Triazole) E->F AB AB AB->C

Solvent-free mechanochemical CuAAC workflow using the chloral oxime-derived Cu(II) catalyst.

References

  • On the mechanochemical synthesis of C-scorpionates with an oxime moiety and their application in the copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction New Journal of Chemistry, 2024, 48(2). URL:[Link]

  • Recent Advances in the Chemistry of Conjugated Nitrosoalkenes and Azoalkenes Chemical Reviews, 2018, 119(1), 488-554. URL:[Link]

Application Note: Mechanochemical Synthesis of Trichloroacetaldehyde Oxime via Ball Milling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the solvent-free (or solvent-minimized) synthesis of trichloroacetaldehyde oxime (chloral oxime) using high-energy ball milling. Unlike traditional aqueous or alcoholic reflux methods, this mechanochemical approach utilizes Liquid-Assisted Grinding (LAG) to drive the condensation reaction between chloral hydrate and hydroxylamine hydrochloride.

Why this method?

  • Green Chemistry: Eliminates the need for bulk organic solvents during the reaction phase.

  • Process Efficiency: Reduces reaction times from hours (reflux) to minutes (milling).

  • Yield Improvement: Mechanical energy overcomes mass transfer limitations inherent in solid-state reactants, often resulting in higher conversion rates for sterically hindered or electron-deficient aldehydes like chloral.

Mechanistic Principles & Scientific Rationale

The Reaction

The synthesis involves the condensation of trichloroacetaldehyde (generated in situ from chloral hydrate) with hydroxylamine.



Critical Design Choices (E-E-A-T)
  • Choice of Base (Sodium Acetate vs. NaOH/Carbonates):

    • Expertise: While

      
       is common for oxime synthesis, it is contraindicated  for chloral derivatives. Strong bases induce the Haloform Reaction , decomposing chloral into chloroform and formate.
      
    • Safety: Carbonates (

      
      ) release 
      
      
      
      gas. In a sealed milling jar, this creates dangerous pressure buildup.
    • Solution:Anhydrous Sodium Acetate acts as a mild base/buffer, preventing haloform decomposition while avoiding gas generation.

  • Liquid-Assisted Grinding (LAG):

    • Chloral hydrate (mp ~57°C) and the reaction byproducts (water) create a "paste" during milling. This in situ water acts as a lubricant and transport medium, facilitating molecular collisions without external solvents.

Materials and Equipment

Reagents
ReagentCAS No.GradeRole
Chloral Hydrate 302-17-0ACS Reagent, >99%Substrate
Hydroxylamine HCl 5470-11-1ReagentPlus, 99%Nitrogen Source
Sodium Acetate 127-09-3Anhydrous, >99%Base / Acid Scavenger
Ethyl Acetate 141-78-6ACS ReagentExtraction Solvent
Equipment
  • Planetary Ball Mill: Retsch PM 100 or Fritsch Pulverisette (or equivalent Mixer Mill like Retsch MM 400).

  • Grinding Jar: 25 mL or 50 mL Stainless Steel (corrosion-resistant).

    • Note: Zirconia (

      
      ) is also acceptable but unnecessary as iron contamination is minimal in this soft organic reaction.
      
  • Grinding Balls: Stainless Steel, 10 mm diameter (Qty: 2-3) or 5 mm diameter (Qty: 10-15).

Experimental Protocol

Pre-Milling Preparation

Safety Note: Chloral hydrate is a sedative and skin irritant. Handle in a fume hood with gloves.

  • Stoichiometry Calculation:

    • Ratio: 1.0 (Aldehyde) : 1.2 (Amine) : 1.2 (Base).

    • Example Scale (5 mmol):

      • Chloral Hydrate: 827 mg

      • Hydroxylamine HCl: 417 mg

      • Sodium Acetate (anhydrous): 492 mg

  • Loading:

    • Add the solid reactants into the grinding jar.

    • Crucial: Add the Hydroxylamine HCl and Sodium Acetate first, grind briefly (1 min) to homogenize, then add the Chloral Hydrate. This prevents localized "sticky" spots of pure chloral hydrate.

Milling Parameters

Set the instrument to the following parameters. These are optimized to balance kinetic energy input with thermal management (preventing melting of the product).

ParameterSettingRationale
Frequency / Speed 20 - 25 Hz (400 rpm)Moderate energy; high speed causes overheating.
Ball-to-Powder Ratio (BPR) 10:1 to 20:1Ensures sufficient impact frequency.
Cycle Time 10 minutesShort duration prevents thermal degradation.
Intervals 2 x 5 minsMandatory: 2 min cool-down between cycles.
Total Time 10 - 20 minutesReaction is typically fast.[1]
Workup and Isolation
  • Paste Recovery: Open the jar. The result should be a damp, white-to-off-white paste.

  • Solubilization: Add 10 mL of deionized water directly to the jar to dissolve the inorganic salts (

    
    , 
    
    
    
    ). Scrape the walls to ensure full recovery.
  • Extraction:

    • Transfer the slurry to a separatory funnel.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Note: Chloral oxime is moderately water-soluble; thorough extraction is required.

  • Drying: Wash combined organic layers with brine, dry over anhydrous

    
    , and filter.
    
  • Evaporation: Remove solvent under reduced pressure (Rotavap) at 30°C.

    • Caution: Chloral oxime is volatile and heat-sensitive. Do not overheat.

Workflow Visualization

G cluster_inputs Reactants Chloral Chloral Hydrate (Solid) Mill Ball Mill Reactor (20Hz, 15 min) LAG Formation Chloral->Mill Amine NH2OH·HCl (Solid) Amine->Mill Base NaOAc (Solid) Base->Mill Paste Reaction Paste (Oxime + Salts + H2O) Mill->Paste Mechanical Energy Extract Aq. Workup & EtOAc Extraction Paste->Extract Dissolve Salts Evap Solvent Removal (<30°C) Extract->Evap Organic Phase Product Trichloroacetaldehyde Oxime Evap->Product

Caption: Figure 1: Mechanochemical workflow for the synthesis of chloral oxime, highlighting the transition from solid reactants to paste via Liquid-Assisted Grinding (LAG).

Quality Control & Validation

TestExpected ResultNotes
Appearance White crystalline solidIf yellow/brown, recrystallize from hexane/ether.
Melting Point 39 - 40°CSharp range indicates high purity.
IR Spectroscopy

: 3200-3400 cm

(br)

: ~1640 cm

Absence of

stretch (~1760 cm

) confirms conversion.
1H NMR

7.5 - 7.6 ppm (1H, s,

)
Diagnostic shift for aldoxime proton.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Sticky Paste / Caking Overheating or excess water from hydrate.Pause milling every 5 mins. Add a small amount (50 mg) of anhydrous

to the jar as a grinding auxiliary.
Low Yield Incomplete extraction.Chloral oxime is partially soluble in water. Saturate the aqueous layer with

(salting out) before extraction.
Gas Pressure in Jar Wrong base used.Ensure Sodium Acetate is used, NOT Carbonate. If Carbonate must be used, vent jar every 2 minutes.
Product Decomposition Haloform reaction.pH is too high. Verify stoichiometry; do not use excess base.

References

  • Mechanochemical Synthesis of Oximes (General Protocol)

    • Modha, S. G., et al. "Solvent-free preparation of oximes in the solid state." Journal of Chemical Research, 2004.
    • Context: Establishes the baseline efficiency of grinding aldehydes with hydroxylamine HCl and bases.
    • (General Journal Link as specific deep links vary).

  • Liquid-Assisted Grinding (LAG)

    • Friščić, T., et al. "Mechanochemistry: A Force of Synthesis.
    • Context: Explains the mechanism where water released from chloral hydrate facilit
  • Safety & Toxicology of Chloral Hydrate

    • National Center for Biotechnology Information.
    • Context: Safety data regarding handling and haloform decomposition risks.
  • Green Chemistry Oximation

    • Bose, D. S., et al. "Green chemistry approaches to the synthesis of oximes." Green Chemistry, 1999.
    • Context: Validates the use of solid-state methods for oxime form

Sources

Troubleshooting & Optimization

Technical Support Guide: Purification of Crude 2-Trichloroacetaldehyde Oxime (Chloral Oxime)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

2,2,2-Trichloroacetaldehyde oxime (CAS: 1117-99-3), commonly known as Chloral Oxime , is a critical intermediate in the synthesis of carbamate pesticides and specific pharmaceutical synthons.

The primary challenge in purifying this compound is its low melting point (~39–40°C) and its tendency to form a supercooled oil rather than crystallizing. This guide provides a field-proven protocol to overcome "oiling out" and ensure high chemical purity.

PropertySpecificationCritical Note
Formula

MW 162.40 g/mol
Melting Point 39–40°C High Risk: Exceeding 45°C during drying/concentration will cause melting and potential decomposition.
Solubility Soluble in ethanol, ether, chloroform.Sparingly soluble in cold petroleum ether (ideal for crystallization).
Stability Hygroscopic; Acid-sensitive.Decomposes to HCN and HCl under high thermal stress or acidic conditions.

The "Golden Path" Purification Protocol

This protocol assumes a crude product synthesized via the condensation of Chloral Hydrate with Hydroxylamine Hydrochloride in a buffered aqueous/alcoholic medium.

Phase A: Pre-Purification Workup (Critical)

Goal: Remove unreacted hydroxylamine and acidic byproducts that catalyze decomposition.

  • Extraction: Dissolve the crude reaction mixture in Diethyl Ether or Ethyl Acetate .

  • Acid Removal: Wash the organic layer twice with saturated Sodium Bicarbonate (

    
    )  solution.
    
    • Why? Oximes are prone to Beckmann rearrangement or hydrolysis in acidic environments. Neutralization is non-negotiable.

  • Drying: Dry the organic phase over anhydrous Magnesium Sulfate (

    
    )  for at least 30 minutes.
    
  • Concentration: Evaporate the solvent under reduced pressure (Rotavap).

    • Strict Limit: Bath temperature must NOT exceed 30°C .

    • Result: You will obtain a viscous, off-white oil or low-melting solid.

Phase B: Recrystallization (The Anti-Oil Method)

Goal: Force the low-melting solid into a crystalline lattice.

  • Solvent Selection: Use Petroleum Ether (boiling range 40–60°C) or n-Hexane .

    • Do not use: Ethanol or Methanol (solubility is too high).

  • Dissolution:

    • Add the crude solid to a flask.

    • Add the minimum amount of solvent required to dissolve the solid at 35°C (warm water bath).

    • Warning: Do not boil the solvent. The compound melts at ~40°C; you want a liquid-liquid emulsion to become a solution, not a molten phase separation.

  • Crystallization:

    • Remove from heat.[1][2] If the solution is cloudy (emulsion), add trace amounts of Ether until clear.

    • Cool slowly to room temperature.

    • The "Deep Freeze" Step: Place the flask in a freezer at -20°C for 12 hours.

    • Why? Rapid cooling of this compound often traps impurities in an oil. Slow cooling followed by deep freezing promotes lattice formation.

  • Isolation:

    • Filter rapidly using a chilled Buchner funnel.

    • Wash with extremely cold (-20°C) Petroleum Ether.

    • Vacuum dry in a desiccator over

      
       (no heat).
      

Workflow Visualization

PurificationWorkflow cluster_trouble Troubleshooting Loop start Crude Reaction Mixture extract Extract into Diethyl Ether start->extract wash Wash with sat. NaHCO3 (Remove Acid) extract->wash Remove aq. layer dry_org Dry over MgSO4 Filter wash->dry_org conc Concentrate (Bath < 30°C) Result: Viscous Oil dry_org->conc dissolve Dissolve in Warm Pet. Ether (35°C) conc->dissolve freeze Freeze at -20°C (12h) dissolve->freeze filter Cold Filtration freeze->filter oiling Product Oils Out? freeze->oiling final Pure Chloral Oxime (White Crystals, MP 39-40°C) filter->final seed Add Seed Crystal or Scratch Glass oiling->seed Yes seed->freeze

Caption: Step-by-step purification workflow emphasizing temperature control to prevent oiling out.

Troubleshooting & FAQs

Q1: My product remains a persistent oil and refuses to crystallize, even at -20°C.

Diagnosis: This is the most common issue with Chloral Oxime. It indicates either (a) the presence of solvent impurities (like unreacted chloral) acting as a plasticizer, or (b) "supercooling." Corrective Action:

  • The Scratch Method: Keep the flask in the ice bath. Take a glass rod and vigorously scratch the inner wall of the flask at the interface of the liquid and air. This creates nucleation sites.

  • Seeding: If you have any previous batch of solid oxime, add a microscopic crystal to the oil.

  • Solvent Swap: If using Hexane, try Pentane . The lower boiling point allows for easier removal, and the lower solubility at -20°C forces precipitation.

Q2: The product has turned yellow/brown and smells acrid.

Diagnosis: Thermal decomposition. Chloral oxime is thermally unstable and can degrade into HCl and HCN (Hydrogen Cyanide) if heated excessively. Safety Warning: STOP immediately. Corrective Action:

  • Discard the batch into appropriate hazardous waste (cyanide/acid waste stream).

  • In the next attempt, ensure the Rotavap bath never exceeds 30°C.

  • Ensure all acids were neutralized with

    
    before concentration. Acid catalyzes this decomposition.
    
Q3: Can I use water for recrystallization?

Analysis: While many oximes can be recrystallized from water/ethanol mixtures, Chloral Oxime is difficult to handle in water due to its low melting point. Verdict: Not Recommended. In hot water, the compound will melt into an oil droplet before it dissolves, leading to a biphasic mess that is hard to separate. Stick to non-polar organic solvents (Petroleum Ether).

Q4: How should I store the purified crystals?

Protocol:

  • Container: Amber glass vial (light sensitive).

  • Atmosphere: Flush with Argon or Nitrogen (oxidation sensitive).

  • Temperature: Refrigerator (2–8°C) or Freezer (-20°C).

  • Desiccant: Store the vial inside a secondary container with silica gel. The oxime is hygroscopic; absorbed water will lower the melting point further, returning it to an oil.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9601277, 2,2,2-Trichloroacetaldehyde oxime. Retrieved March 8, 2026. [Link]

  • Organic Syntheses (Coll.[3] Vol. 2). General methods for Oxime preparation and purification (Adapted for Chloral derivatives). [Link]

Sources

Technical Support Center: Mitigating Phosgene Generation During Chloral Oxime Combustion

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential technical information and safety protocols for handling the combustion of chloral oxime. Given the inherent risks of working with chlorinated compounds at elevated temperatures, this document focuses on the potential generation of highly toxic phosgene gas. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the associated hazards and their mitigation.

Core Scientific Advisory: The Link Between Chloral Oxime and Phosgene

Direct and extensive studies on the combustion byproducts of chloral oxime are not widely available in published literature. However, based on the established thermal decomposition pathways of structurally similar compounds, a significant risk of phosgene (COCl₂) formation exists. The primary concern stems from the thermal decomposition of chloral (CCl₃CHO), a closely related aldehyde. Studies have shown that the thermal decomposition of chloral primarily yields carbon monoxide and chloroform (CHCl₃)[1].

The subsequent combustion of chloroform in the presence of oxygen is a known route to phosgene formation[2][3]. Therefore, it is scientifically prudent to assume that the combustion of chloral oxime (CCl₃CH=NOH) can also lead to the formation of phosgene, likely through the generation of chloroform or other chlorinated intermediates.

Frequently Asked Questions (FAQs)

Q1: Why is phosgene a major concern during the combustion of chloral oxime?

Phosgene is an extremely toxic gas and was even used as a chemical warfare agent[3]. Inhalation of phosgene can lead to severe respiratory distress, pulmonary edema, and can be fatal, even at low concentrations[4]. Its insidious nature lies in the fact that symptoms can be delayed for hours after exposure. The odor threshold for phosgene is higher than the permissible exposure limit, making it an unreliable indicator of its presence[4].

Q2: What are the primary factors that influence phosgene generation?

Several factors can influence the formation of phosgene during the combustion of chlorinated hydrocarbons:

  • Temperature: Higher temperatures generally favor the decomposition of the parent compound and subsequent reactions that form phosgene.

  • Oxygen Concentration: The presence and concentration of oxygen are critical. Incomplete combustion of chlorinated compounds in an oxygen-rich environment is a key pathway to phosgene formation.

  • Presence of Catalysts: Certain metal surfaces can catalyze the formation of phosgene.

Q3: What is the likely chemical pathway for phosgene formation from chloral oxime combustion?

While the exact mechanism for chloral oxime is not definitively established, a plausible pathway based on related chemistry is as follows:

  • Initial Thermal Decomposition: The chloral oxime molecule undergoes thermal breakdown. The C-C and N-O bonds are likely points of initial cleavage.

  • Formation of Chlorinated Intermediates: This initial decomposition can lead to the formation of various chlorinated radical species and molecules, including the potential for chloroform formation, similar to the decomposition of chloral[1].

  • Oxidation to Phosgene: In the presence of oxygen and sufficient heat, these chlorinated intermediates can be oxidized to form phosgene (COCl₂).

Caption: Plausible pathway for phosgene formation from chloral oxime combustion.

Troubleshooting and Experimental Safety Guides

Troubleshooting Guide: Unexpected Experimental Observations
ObservationPotential CauseRecommended Action
Faint, sweet, or hay-like odor Potential phosgene release. IMMEDIATELY EVACUATE THE AREA. Do not rely on odor to gauge concentration. Activate emergency protocols.
Corrosion of metal components in the experimental setup Formation of acidic byproducts such as HCl, which can be generated alongside phosgene.Use corrosion-resistant materials (e.g., borosilicate glass, stainless steel 316). Ensure proper off-gas scrubbing.
Inconsistent reaction outcomes Poor temperature control or variations in oxygen concentration leading to different decomposition pathways.Implement precise temperature control. For sensitive reactions, conduct them in an inert atmosphere.
Experimental Protocol: Safe Combustion of Chloral Oxime

This protocol is designed to minimize the risk of phosgene exposure. All work with chloral oxime at elevated temperatures must be conducted in a certified chemical fume hood.

1. Pre-Experiment Setup and Safety Checks:

  • Ensure the chemical fume hood has a recent certification and is functioning correctly.

  • Place clear signage on the fume hood indicating the potential for phosgene generation.

  • Have a phosgene detection system (e.g., badges or a real-time monitor) in place.

  • Prepare a caustic scrubbing solution (e.g., 5-10% sodium hydroxide) for the off-gas.

2. Apparatus Assembly:

  • The combustion apparatus should be assembled within the fume hood.

  • The reaction vessel should be connected to an off-gas trapping system containing a caustic scrubber. A typical setup involves bubbling the exhaust gas through at least two consecutive scrubbing bottles to ensure complete neutralization.

G cluster_0 Experimental Setup Reaction Vessel Reaction Vessel Condenser (optional) Condenser (optional) Reaction Vessel->Condenser (optional) Gas Inlet (Inert Gas) Gas Inlet (Inert Gas) Condenser (optional)->Gas Inlet (Inert Gas) Off-gas Outlet Off-gas Outlet Gas Inlet (Inert Gas)->Off-gas Outlet Scrubber 1 (NaOH) Scrubber 1 (NaOH) Off-gas Outlet->Scrubber 1 (NaOH) Scrubber 2 (NaOH) Scrubber 2 (NaOH) Scrubber 1 (NaOH)->Scrubber 2 (NaOH) Fume Hood Exhaust Fume Hood Exhaust Scrubber 2 (NaOH)->Fume Hood Exhaust

Caption: Recommended experimental setup for chloral oxime combustion.

3. Execution of the Experiment:

  • Inert Atmosphere (Recommended): Purge the system with an inert gas (e.g., nitrogen or argon) before and during the experiment to minimize the presence of oxygen.

  • Controlled Heating: Use a programmable temperature controller to ensure a slow and steady heating rate. Avoid sudden temperature spikes.

  • Continuous Monitoring: Continuously monitor the experiment for any signs of unexpected reactions.

  • Post-Experiment Purge: After the combustion is complete, continue to purge the system with inert gas while it cools down to ensure all volatile byproducts are passed through the scrubber.

4. Emergency Preparedness:

  • All personnel involved must be trained on the hazards of phosgene and the emergency procedures.

  • Ensure immediate access to an emergency shower and eyewash station.

  • In case of a suspected release, evacuate the area immediately and notify the appropriate emergency response personnel.

Phosgene Detection and Decontamination

MethodApplicationComments
Colorimetric Badges Personal monitoringProvides a visual indication of exposure. Should be worn by all personnel in the vicinity of the experiment.
Electrochemical Sensors Area monitoringProvides real-time concentration readings and can be equipped with alarms.
Caustic Scrubbing (e.g., NaOH solution) Off-gas neutralizationThe primary method for capturing and neutralizing phosgene and other acidic gases from the exhaust stream.
Ammonia Decontamination of spills/leaksCan be used to neutralize gaseous phosgene in the event of a release.

References

  • Current time information in Auckland, NZ. (n.d.).
  • The Kinetics of the decomposition of chloral and its catalysis by iodine. (n.d.). Royal Society Publishing. Retrieved from [Link]

  • Guidelines for Phosgene Gas Usage in Laboratories. (2019, September 23). safety.pitt.edu. Retrieved from [Link]

  • PHOSGENE - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants. (n.d.). NCBI Bookshelf. Retrieved from [Link]

  • SOP-for-Phosgene.docx. (n.d.). Retrieved from [Link]

  • THE THERMAL REACTION BATTERY ELECTROLYTES FROM THE PYROLYSIS OF OXIME DERIVATIVES. (1967, May 1). DTIC. Retrieved from [Link]

  • SAFE HANDLING OF PHOSGENE AT VALSYNTHESE. (2022, June 30). Chemicals Knowledge. Retrieved from [Link]

  • Phosgene Safe Practice Guidelines Mitigation Systems April 2024. (2024, April 15). American Chemistry Council. Retrieved from [Link]

  • Removal of phosgene from off-gases. (n.d.). Google Patents.
  • Phosgene. (n.d.). Wikipedia. Retrieved from [Link]

  • Phosgene: general information. (2024, November 5). GOV.UK. Retrieved from [Link]

  • THE DECOMPOSITION OF HYDRATE OF CHLORAL. (n.d.). ProQuest. Retrieved from [Link]

  • Phosgene (COCl2) is formed by CO and Cl2 reacting in the presence of activated charcoal. (2024, March 1). YouTube. Retrieved from [Link]

  • Chloral and Chloral Hydrate - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. (n.d.). NCBI Bookshelf. Retrieved from [Link]

  • Phosgene Gas Scrubbing. (n.d.). SensoTech GmbH. Retrieved from [Link]

  • Phosgene process. (n.d.). Google Patents.
  • Standard Operating Procedures for Working with Dangerously Reactive Chemicals. (n.d.). Retrieved from [Link]

  • Phosgene. (n.d.). safety.duke.edu. Retrieved from [Link]

  • General Lab Safety Procedure. (n.d.). Chemistry and Chemical Engineering - Caltech. Retrieved from [Link]

  • Chloral hydrate. (n.d.). Wikipedia. Retrieved from [Link]

  • Chloral Hydrate. (n.d.). PubChem. Retrieved from [Link]

  • A Simple Synthesis of Oximes. (n.d.). ResearchGate. Retrieved from [Link]

  • Highly efficient catalytic production of oximes from ketones using in situ generated H2O2. (2024, December 9). Hydro-Oxy. Retrieved from [Link]

  • What Are the Main Byproducts of Pyrolysis?. (2025, December 12). Pollution → Sustainability Directory. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Chloral Oxime Solubility in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently field questions from researchers regarding the thermodynamic barriers of handling highly polarized reagents in lipophilic media. Chloral oxime (2,2,2-trichloroacetaldehyde oxime) is a classic example of a molecule that defies simple "like-dissolves-like" heuristics due to its dual structural nature.

This guide provides mechanistic insights, field-proven strategies, and self-validating protocols to overcome the solubility limitations of chloral oxime in non-polar solvents.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q: Why does chloral oxime precipitate or refuse to dissolve in non-polar solvents like hexane, heptane, or cyclohexane? A: The insolubility is driven by intense intermolecular hydrogen bonding. Chloral oxime possesses a highly polar hydroxylamine group (-C=N-OH) adjacent to a strongly electron-withdrawing trichloromethyl group (-CCl3). The -OH group acts as both a potent hydrogen bond donor and acceptor [1]. In strictly non-polar solvents—which lack the ability to participate in hydrogen bonding—chloral oxime molecules self-associate to form stable dimers or polymeric networks. The crystal lattice energy of these self-associated complexes vastly exceeds the solvation energy provided by the non-polar solvent, resulting in precipitation.

Q: How can I disrupt this self-association without completely changing my bulk non-polar solvent? A: The most effective non-destructive method is the introduction of a polar aprotic co-solvent (e.g., ethyl acetate, tetrahydrofuran, or diethyl ether) at very low concentrations (1–5% v/v). These co-solvents act as competitive hydrogen bond acceptors. By binding to the oxime's -OH proton, the co-solvent disrupts the oxime homodimers, allowing the bulk non-polar solvent to solvate the lipophilic -CCl3 domain of the now-monomeric oxime.

Q: My catalytic reaction strictly forbids polar co-solvents. How can I solubilize the reagent? A: If the free oxime hydroxyl group is not mechanistically required for your downstream reaction (e.g., if you are utilizing the trichloromethyl group or the imine carbon), you must temporarily mask the -OH group via O-acylation[2]. Converting chloral oxime to chloral oxime acetate removes the hydrogen bond donor capability entirely. The resulting ester is highly lipophilic and exhibits excellent solubility in strictly non-polar solvents.

Q: What if I am running a biphasic reaction (e.g., water/toluene)? A: In a biphasic system, the oxime will partition heavily into the aqueous phase or sit at the interface. Utilizing a Phase Transfer Catalyst (PTC) such as tetrabutylammonium bromide (TBAB) under mildly basic conditions allows the formation of a lipophilic ion pair. This effectively shuttles the reactive oxime species into the non-polar organic phase.

Part 2: Decision Workflows & Data Presentation

To determine the best approach for your specific synthetic constraints, consult the decision matrix below.

G A Chloral Oxime Insoluble in Non-Polar Solvent B Are polar co-solvents permitted in your reaction? A->B C Yes: Add 1-5% EtOAc or THF (Breaks H-Bonds) B->C Yes D No: Is the free -OH group required? B->D No G Solubilized Monomeric Oxime Species C->G E Yes: Use Phase Transfer Catalysis (e.g., TBAB) D->E Yes F No: Perform O-Acetylation (Masks -OH Group) D->F No E->G F->G

Caption: Decision matrix for resolving chloral oxime solubility issues based on reaction constraints.

Table 1: Comparison of Solubilization Strategies
StrategyMechanism of ActionBest Application ProfileKnown Limitations
Co-solvent Addition (1-5% EtOAc/THF)Acts as a competitive H-bond acceptor to break oxime dimers.General non-polar reactions requiring the free -OH group.May coordinate with and deactivate highly Lewis-acidic catalysts.
O-Acetylation (Derivatization)Chemically masks the H-bond donor (-OH) group [2].Reactions requiring strictly non-polar, anhydrous media.Requires an extra synthetic step; alters the chemical nature of the reagent.
Phase Transfer Catalysis (TBAB)Forms lipophilic ion-pairs for interfacial transport.Biphasic (aqueous/organic) systems.Requires basic conditions to deprotonate the oxime.
Thermal Agitation (40-50°C)Increases kinetic energy to overcome crystal lattice energy.Mildly endothermic reactions.Temporary fix; oxime will rapidly precipitate upon cooling.

Part 3: Step-by-Step Experimental Protocols

Protocol A: Co-Solvent Mediated Solubilization

Use this protocol when minor polar additives are tolerated.

  • Suspension: Weigh the required amount of chloral oxime and suspend it in your primary non-polar solvent (e.g., hexane or toluene) at room temperature. The mixture will appear as a cloudy, heterogeneous suspension.

  • Titration: Begin dropwise addition of a polar aprotic co-solvent (preferably Ethyl Acetate or THF) while under vigorous magnetic stirring.

  • Thermal Assist (Optional): Gently warm the flask to 35°C to accelerate the disruption of the hydrogen-bonded networks.

  • Self-Validation Checkpoint: Continue dropwise addition (do not exceed 5% v/v total) until the suspension transitions into a clear, homogenous solution. This visual clearance is a self-validating indicator that the intermolecular hydrogen bonds have been successfully broken and the monomeric oxime is fully solvated.

Protocol B: Synthesis of Chloral Oxime Acetate (Derivatization)

Use this protocol when strictly non-polar conditions are required and the free -OH group is not needed [2].

Workflow Step1 1. Suspend Chloral Oxime in Ether/Pyridine Step2 2. Add Acetic Anhydride (0°C) Step1->Step2 Step3 3. Stir at RT (TLC Monitor) Step2->Step3 Step4 4. Aqueous Wash & Extraction Step3->Step4 Step5 5. Isolate Chloral Oxime Acetate Step4->Step5

Caption: Step-by-step workflow for the O-acetylation of chloral oxime to enhance lipophilicity.

  • Preparation: In an oven-dried flask under inert atmosphere, suspend 1.0 equivalent of chloral oxime in anhydrous diethyl ether. Add 1.1 equivalents of anhydrous pyridine.

  • Acylation: Cool the reaction vessel to 0°C using an ice bath. Slowly add 1.1 equivalents of acetic anhydride dropwise to control the exothermic reaction.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture against a pure chloral oxime standard on a silica TLC plate (Eluent: 80:20 Hexane/EtOAc). The complete disappearance of the highly polar, lower-Rf oxime spot and the emergence of a higher-Rf acetate spot confirms quantitative conversion.

  • Workup: Quench the reaction with cold water. Extract the organic layer, wash sequentially with 1M HCl (to remove residual pyridine), saturated NaHCO3, and brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The resulting chloral oxime acetate will exhibit near-infinite solubility in hexane, heptane, and toluene.

References

  • Chemistry Learner. "Oxime: Definition, Structure, Formation, and Compounds." Chemistry Learner. Available at: [Link]

  • Tieman, C. H., & Legator, M. (1965). "Trihalo-substituted aldoxime esters." US Patent 3169989A. Google Patents.

Minimizing side reactions in the O-acylation of chloral oxime

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the O-acylation of chloral oxime. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic transformation. O-acylated oximes are versatile intermediates in organic synthesis, particularly in the creation of complex nitrogen-containing molecules.[1][2] However, the unique electronic properties of chloral oxime (trichloroacetaldehyde oxime) present specific challenges, often leading to undesired side reactions that can complicate synthesis and reduce yields.

This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you navigate these challenges and achieve high-yield, high-purity O-acylation.

Core Challenge: The Reactivity of Chloral Oxime

The primary difficulty in the O-acylation of chloral oxime stems from the strong electron-withdrawing nature of the trichloromethyl (-CCl₃) group. This group significantly influences the stability of the oxime and its intermediates, making it highly susceptible to alternative reaction pathways, most notably the Beckmann fragmentation.

Troubleshooting & FAQs

This section addresses the most common issues encountered during the O-acylation of chloral oxime in a practical question-and-answer format.

Problem 1: My reaction yields are very low, and the main product is a nitrile (trichloroacetonitrile), not my desired O-acyl oxime.

Q: Why am I forming a nitrile instead of the O-acylated product?

A: You are observing a classic side reaction known as the Beckmann fragmentation .[3][4] This pathway is highly competitive with O-acylation in chloral oxime for two main reasons:

  • Leaving Group Activation: The O-acyl group you are trying to add is an excellent leaving group.[5] Once formed, even in small amounts, it can readily depart.

  • Stable Carbocation Formation (Hypothetical): The fragmentation is driven by the formation of a stable carbocation. The electron-withdrawing -CCl₃ group makes the carbon atom alpha to the oxime highly electrophilic, facilitating the cleavage of the C-C bond.[4][6]

This process is often catalyzed by the base used in the reaction, especially if it is nucleophilic (e.g., pyridine, triethylamine), or by acidic impurities.

dot

Caption: Troubleshooting decision tree for chloral oxime O-acylation.

Problem 3: My product seems to decompose during workup or purification.

Q: Are O-acyl chloral oximes unstable?

A: Yes, O-acylated oximes can be sensitive to hydrolysis, especially under acidic or basic conditions. [7]The presence of the -CCl₃ group makes the carbonyl carbon of the acyl group highly electrophilic and thus more susceptible to nucleophilic attack by water.

Q: What are the best practices for workup and purification?

A:

  • Neutral Workup: During aqueous extraction, use neutral water or brine washes instead of acidic or basic solutions. Minimize the contact time with any aqueous phase.

  • Anhydrous Conditions: Dry the organic layer thoroughly with a drying agent like MgSO₄ or Na₂SO₄ before concentrating.

  • Chromatography: Purify using column chromatography on neutral silica gel. Acidic residues in standard silica gel can catalyze product decomposition on the column. If you suspect your silica is acidic, you can neutralize it by pre-eluting the column with a solvent mixture containing a small amount of a non-nucleophilic base (e.g., 0.1% triethylamine, then flush with pure solvent). Run the column as quickly as possible to minimize contact time.

Recommended Protocol: Optimized O-Acylation of Chloral Oxime

This protocol is designed to maximize the yield of the desired O-acylated product while minimizing the formation of trichloroacetonitrile.

Materials:

  • Chloral oxime (1.0 eq)

  • Acyl chloride (1.1 eq)

  • 2,6-Lutidine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice/salt or dry ice/acetone bath

Procedure:

  • Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

  • Reagent Preparation: Dissolve chloral oxime (1.0 eq) and 2,6-lutidine (1.5 eq) in anhydrous DCM under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath. For particularly sensitive substrates, a lower temperature (e.g., -20 °C) is recommended.

  • Slow Addition: Dissolve the acyl chloride (1.1 eq) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred, cooled solution of the oxime over 30-60 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting oxime is consumed (typically 1-4 hours).

  • Quenching: Once the reaction is complete, quench by pouring the mixture into a separatory funnel containing cold, saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with cold 1M HCl (to remove the lutidine), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature.

  • Purification: Purify the crude product immediately by flash column chromatography on neutral silica gel.

References

  • Beckmann Rearrangement - Master Organic Chemistry. (n.d.). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Beckmann Rearrangement. (2021, February 23). J&K Scientific. Retrieved March 7, 2026, from [Link]

  • Beckmann Rearrangement. (n.d.). Chemistry Steps. Retrieved March 7, 2026, from [Link]

  • AdiChemistry. (n.d.). Beckmann Rearrangement | Mechanism. Retrieved March 7, 2026, from [Link]

  • Beckmann rearrangement. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Huang, H., Cai, J., & Deng, G. (2016). O-Acyl oximes: versatile building blocks for N-heterocycle formation in recent transition metal catalysis. Organic & Biomolecular Chemistry, 14(5), 1519–1530. [Link]

  • Non-nucleophilic base. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Non-nucleophilic base. (n.d.). Grokipedia. Retrieved March 7, 2026, from [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • O-Acyl Oximes: Versatile Building Blocks for N-Heterocycle Formation in Recent Transition Metal Catalysis. (2015). Request PDF on ResearchGate. Retrieved March 7, 2026, from [Link]

  • Wang, K.-K., et al. (2021). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. Organic & Biomolecular Chemistry, 19(47), 10323–10327. [Link]

  • Schwesinger, R., et al. (1985). Extremely Strong, Non-ionic Bases: Syntheses and Applications. CHIMIA International Journal for Chemistry, 39(9), 269–272.
  • Douglas, C. J., & Overman, L. E. (2004). Catalytic asymmetric synthesis of all-carbon quaternary stereocenters. Proceedings of the National Academy of Sciences, 101(15), 5363–5367. [Link]

  • Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. (2014). PubMed. Retrieved March 7, 2026, from [Link]

  • Hassner, A., & Pomerantz, I. (1967). Communications- α-Oximino Ketones. I. The "Normal" and "Abnormal" Beckmann Rearrangements. The Journal of Organic Chemistry, 32(12), 4181–4181.
  • Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. (2023). MDPI. Retrieved March 7, 2026, from [Link]

  • Affinity-Guided Oxime Chemistry for Selective Protein Acylation in Live Tissue Systems. (2017). PubMed. Retrieved March 7, 2026, from [Link]

  • Difference Between O Acylation and N Acylation. (2020, November 2). DifferenceBetween.com. Retrieved March 7, 2026, from [Link]

  • Beckmann Fragmentation. (2019, December 15). YouTube. Retrieved March 7, 2026, from [Link]

  • O-Acetyl Oximes as Transformable Directing Groups for Pd-Catalyzed C–H Bond Functionalization. (2011). PubMed Central. Retrieved March 7, 2026, from [Link]

  • Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. (2021). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Some Factors Affecting the Site of Alkylation of Oxime Salts. (1970). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. (2021). ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

Validation & Comparative

Distinguishing E- and Z-Isomers of Chloral Oxime: A Comparative Guide to 1H NMR Chemical Shifts

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical analysis, the unambiguous structural elucidation of stereoisomers is paramount. For molecules such as chloral oxime (2,2,2-trichloroacetaldehyde oxime), the geometric isomerism around the carbon-nitrogen double bond gives rise to E- and Z-isomers with distinct spatial arrangements and potentially different chemical and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a definitive tool for their differentiation. This guide provides a comprehensive comparison of the expected 1H NMR spectral features of E- and Z-chloral oxime, grounded in established spectroscopic principles and data from analogous compounds, to facilitate their identification and characterization.

The Decisive Role of 1H NMR in Isomer Differentiation

The distinction between the E- and Z-isomers of aldoximes via 1H NMR is primarily based on the anisotropic effect of the C=N double bond and the through-space influence of the hydroxyl group.[1][2] This results in a chemical environment for the methine proton (H-C=N) and the hydroxyl proton (N-OH) that is exquisitely sensitive to the isomer's configuration.

In aldoximes, the terms syn and anti are often used to describe the relationship between the methine proton and the hydroxyl group. The Z-isomer is designated as syn (both on the same side of the C=N bond), while the E-isomer is anti (on opposite sides). A general and reliable trend is that the methine proton in the anti (E) isomer resonates at a lower field (higher ppm value) compared to the syn (Z) isomer.[2] This downfield shift is attributed to the deshielding effect of the proximate hydroxyl group in the E-isomer.

Predicted 1H NMR Chemical Shifts for E- and Z-Chloral Oxime

The CCl₃ group is strongly deshielding, causing a significant downfield shift for the adjacent methine proton in both isomers compared to acetaldehyde oxime. The relative difference between the E- and Z-isomers, however, is expected to be maintained.

Proton Predicted Chemical Shift (δ) in Z-Isomer (ppm) Predicted Chemical Shift (δ) in E-Isomer (ppm) Rationale for Predicted Shifts
Methine (H-C=N)~7.5 - 7.8~8.0 - 8.3The methine proton in the E-isomer is deshielded by the nearby hydroxyl group, resulting in a downfield shift compared to the Z-isomer. The entire range is shifted significantly downfield from acetaldehyde oxime (Z: ~6.8 ppm, E: ~7.5 ppm) due to the strong inductive effect of the CCl₃ group.[2][4][6]
Hydroxyl (N-OH)~10.0 - 12.0~10.0 - 12.0The chemical shift of the oxime hydroxyl proton is highly variable and depends on solvent, concentration, and temperature. It typically appears as a broad singlet. Significant differentiation between the isomers is not always observed for this proton.

Note: Predicted values are for a non-hydrogen-bonding solvent like CDCl₃. The exact chemical shifts can vary based on experimental conditions.

Experimental Protocol: Synthesis of Chloral Oxime

The synthesis of chloral oxime is typically achieved through the condensation of chloral hydrate with hydroxylamine.[9][10] This reaction often produces a mixture of E- and Z-isomers.

Materials:

  • Chloral hydrate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Water

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Preparation of Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride in a minimal amount of water.

  • Neutralization: Cool the hydroxylamine solution in an ice bath and slowly add a solution of sodium carbonate in water with stirring until the solution is neutral or slightly basic. This liberates the free hydroxylamine.

  • Reaction with Chloral Hydrate: In a separate flask, prepare a solution of chloral hydrate in a mixture of water and ethanol.

  • Condensation: Slowly add the chloral hydrate solution to the cold hydroxylamine solution with continuous stirring.

  • Reaction Monitoring: Allow the mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the product can be extracted with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude chloral oxime, typically as a mixture of E- and Z-isomers.

  • Purification and Isomer Separation: The crude product may be purified by recrystallization or column chromatography, which may also facilitate the separation of the E- and Z-isomers.

Visualizing the Structures and Workflow

Chloral_Oxime_Isomers cluster_Z Z-Isomer (syn) cluster_E E-Isomer (anti) Z_isomer Z-Chloral Oxime (Predicted ¹H NMR: H-C=N ~7.5-7.8 ppm) E_isomer E-Chloral Oxime (Predicted ¹H NMR: H-C=N ~8.0-8.3 ppm)

Caption: Molecular structures of Z- and E-isomers of chloral oxime with predicted ¹H NMR shifts for the methine proton.

Synthesis_Workflow start Chloral Hydrate + Hydroxylamine HCl step1 Base Addition (e.g., Na₂CO₃) start->step1 Step 1 step2 Condensation Reaction step1->step2 Step 2 step3 Extraction with Organic Solvent step2->step3 Step 3 step4 Purification/ Isomer Separation step3->step4 Step 4 end ¹H NMR Analysis of E/Z Isomers step4->end Step 5

Sources

Comparing IR spectra of chloral hydrate vs chloral oxime

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Infrared (IR) Spectroscopy Guide: Chloral Hydrate vs. Chloral Oxime

As a Senior Application Scientist, distinguishing between closely related halogenated organic compounds requires a rigorous understanding of their structural vibrational modes. Chloral hydrate and chloral oxime are two such compounds that, while originating from the same trichloroacetaldehyde scaffold, possess fundamentally different functional groups.

This guide provides an objective, data-driven comparison of their IR spectra, detailing the mechanistic causality behind their vibrational differences and outlining a self-validating analytical protocol for laboratory execution.

Structural & Mechanistic Basis

To accurately interpret the IR spectra, we must first examine the molecular causality governing the observed vibrations:

  • Chloral Hydrate (

    
    ) : Despite its nomenclature, chloral hydrate is not a standard hydrate containing water of crystallization; it is a stable geminal diol [1]. The intense electron-withdrawing effect of the trichloromethyl (
    
    
    
    ) group profoundly destabilizes the carbonyl group of the parent chloral, making the hydrated gem-diol form thermodynamically favorable. Consequently, its IR spectrum is defined by the absence of a carbonyl (
    
    
    ) stretch and the presence of intense, broad hydroxyl (
    
    
    ) stretches due to extensive intermolecular hydrogen bonding[2].
  • Chloral Oxime (

    
    ) : Synthesized via the condensation of chloral with hydroxylamine [3], chloral oxime features a carbon-nitrogen double bond (
    
    
    
    ) and an N-linked hydroxyl group. The diagnostic feature here is the
    
    
    stretching vibration, coupled with the
    
    
    stretch, which fundamentally alters the fingerprint region compared to the gem-diol.

Comparative IR Spectral Data

The following table summarizes the quantitative vibrational assignments for both compounds, providing the mechanistic rationale for each spectral feature.

Functional Group / VibrationChloral Hydrate Wavenumber (

)
Chloral Oxime Wavenumber (

)
Mechanistic Rationale
O-H Stretch 3200 - 3400 (Broad, Strong)3200 - 3300 (Broad, Strong)Gem-diol vs. Oxime O-H. Both exhibit strong H-bonding, but the oxime O-H is typically slightly sharper.
C-H Stretch (Aliphatic) ~2950 (Weak)~2950 (Weak)

C-H adjacent to the highly electronegative

group.
C=N Stretch Absent 1600 - 1640 (Medium) Primary diagnostic peak. The imine double bond is exclusive to the oxime structure.
C-O / N-O Stretch 1050 - 1150 (Strong, C-O)900 - 1000 (Strong, N-O)The gem-diol exhibits strong C-O stretching, whereas the oxime features the characteristic N-O stretch.
C-Cl Stretch 800 - 850 (Strong)800 - 850 (Strong)Trichloro group vibration; remains structurally conserved across both molecules.

Experimental Protocol: ATR-FTIR Analysis

Causality of Method Choice : Traditional KBr pellet preparation is strongly discouraged for this comparative analysis. KBr is highly hygroscopic and requires high mechanical pressure, which can induce phase changes, trigger dehydration of the gem-diol, or introduce overlapping water bands that obscure the critical O-H regions. Attenuated Total Reflectance (ATR) FTIR is mandated because it requires zero sample preparation, preserving the native solid-state structure of both compounds [4].

Self-Validating Step-by-Step Workflow :

  • System Purge & Background Validation :

    • Action: Clean the diamond ATR crystal with isopropanol and allow it to evaporate completely. Run a background spectrum in ambient air.

    • Validation: Inspect the background for water vapor (sharp rotational bands at 3900-3500

      
       and 1900-1300 
      
      
      
      ) and
      
      
      (2350
      
      
      ). The baseline must be flat. If water bands exceed 0.01 absorbance units, the system is not self-validated; extend the nitrogen purge time before proceeding.
  • Sample Application :

    • Action: Place ~5 mg of the solid sample (chloral hydrate or chloral oxime) directly onto the center of the ATR crystal.

  • Pressure Application & Contact Verification :

    • Action: Lower the ATR anvil to apply pressure to the sample.

    • Validation: Monitor the live spectrum. Focus on the conserved

      
       stretch region (~820 
      
      
      
      ). Increase pressure until this peak reaches a minimum of 0.1 absorbance units. This validates adequate optical contact between the crystal and the sample. Do not over-pressurize.
  • Spectral Acquisition :

    • Action: Acquire the spectrum from 4000 to 400

      
       at a resolution of 4 
      
      
      
      with a minimum of 32 co-added scans to optimize the signal-to-noise ratio.
  • Post-Acquisition Processing :

    • Action: Apply an ATR correction algorithm to account for wavelength-dependent penetration depth, and perform a baseline correction if particle scattering causes a sloping baseline at high wavenumbers.

Analytical Workflow Visualization

G A 1. Crystal Cleaning & Purge B 2. Background Validation (Ensure Flat Baseline) A->B C 3. Sample Application (Native Solid, No KBr) B->C D 4. Pressure & Contact Check (Monitor C-Cl at ~820 cm⁻¹) C->D E 5. Spectral Acquisition (4000 - 400 cm⁻¹, 32 scans) D->E F 6. Spectral Comparison (Check for C=N at ~1620 cm⁻¹) E->F

Self-Validating ATR-FTIR Analytical Workflow for Chloral Derivatives.

References

  • National Center for Biotechnology Information. "Chloral Hydrate | C2H3Cl3O2 | CID 2707 - PubChem." PubChem, [Link]

  • National Institute of Standards and Technology. "Chloral Hydrate - the NIST WebBook." NIST, [Link]

  • MDPI. "Fourier Transform Infrared (FTIR) Database of Historical Pigments: A Comparison Between ATR-FTIR and DRIFT Modalities." Sensors, [Link]

A Comparative Guide to Validated HPLC Methods for Detecting Chloral Oxime Impurities

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical compounds is a foundational requirement. This guide provides an in-depth comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the detection of impurities in chloral oxime. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for establishing robust analytical protocols for quality control and stability testing.

Introduction: The Criticality of Impurity Profiling for Chloral Oxime

Chloral oxime, a key intermediate in various chemical syntheses, requires stringent purity control to ensure the safety and efficacy of final products. Impurities can arise from the manufacturing process, degradation, or improper storage.[1] Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate the identification, quantification, and control of impurities in drug substances and products.[2] Potentially genotoxic impurities are of particular concern, requiring highly sensitive analytical methods for their detection at trace levels.[3][4][5] This guide focuses on HPLC-based methods, which are widely recognized for their sensitivity, specificity, and versatility in impurity profiling.[6][7][8]

Potential Impurities in Chloral Oxime

A thorough understanding of the synthetic route and potential degradation pathways of chloral oxime is crucial for developing a targeted and effective analytical method.[9][10][11] The synthesis of oximes typically involves the reaction of an aldehyde or ketone with hydroxylamine.[12] For chloral oxime, which is derived from chloral (trichloroacetaldehyde), potential impurities may include:

  • Unreacted Starting Materials: Chloral (or its hydrate) and hydroxylamine.

  • Synthesis Byproducts: Isomeric forms (e.g., syn and anti isomers of the oxime), and products from side reactions.

  • Degradation Products: Hydrolysis of the oxime back to chloral, and other degradation products formed under stress conditions (acid, base, oxidation, heat, light).[13]

  • Genotoxic Impurities: Specific impurities with the potential to damage genetic material.[14]

Comparative Analysis of HPLC Methods

The selection of an appropriate HPLC method is pivotal for the accurate quantification and identification of chloral oxime impurities. Reversed-phase HPLC is the most common approach due to its versatility in separating a wide range of non-polar to moderately polar compounds.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This is the workhorse method for routine quality control, offering a balance of performance, cost-effectiveness, and ease of use.

Principle: Separation is based on the partitioning of analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase. More hydrophobic compounds are retained longer on the column.

Causality of Experimental Choices:

  • Column: A C18 column is chosen for its broad applicability and excellent retention of organic molecules like chloral oxime and its likely impurities.

  • Mobile Phase: A gradient of acetonitrile and water allows for the elution of a wide range of compounds with varying polarities. A buffer (e.g., phosphate) is often included to control the pH and ensure consistent ionization of acidic or basic analytes, leading to reproducible retention times.

  • Detector: A UV detector is selected due to the presence of a chromophore in the chloral oxime molecule, allowing for sensitive detection.

Method 2: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This method is an alternative for improving the retention and resolution of highly polar or ionic impurities that are not well-retained by standard RP-HPLC.

Principle: An ion-pairing reagent is added to the mobile phase to form a neutral ion-pair with charged analytes, increasing their hydrophobicity and retention on a reversed-phase column.

Causality of Experimental Choices:

  • Ion-Pairing Reagent: For acidic impurities, a tetraalkylammonium salt (e.g., tetrabutylammonium hydrogen sulfate) is used. For basic impurities, an alkyl sulfonate is employed. The choice depends on the nature of the expected ionic impurities.

  • Method Complexity: While effective, this method can suffer from longer equilibration times and potential for baseline noise.

Method 3: Ultra-High-Performance Liquid Chromatography (UHPLC) with Mass Spectrometric Detection (UHPLC-MS)

For the highest sensitivity and specificity, particularly for identifying unknown impurities and detecting genotoxic impurities at very low levels, UHPLC-MS is the gold standard.[15]

Principle: UHPLC utilizes smaller particle size columns (<2 µm) to achieve faster separations and higher resolution compared to conventional HPLC. The mass spectrometer provides mass-to-charge ratio information, enabling definitive identification of eluted compounds.

Causality of Experimental Choices:

  • UHPLC System: Offers significant improvements in speed and resolution, which is critical for complex impurity profiles.

  • Mass Spectrometer: Provides structural information, allowing for the confident identification of unknown impurities and the confirmation of known ones. This is particularly important for meeting regulatory requirements for impurity characterization.

Data Presentation: Comparative Performance of HPLC Methods

ParameterMethod 1: RP-HPLC-UVMethod 2: IP-RP-HPLCMethod 3: UHPLC-MS
Principle Partition chromatographyIon-pair chromatographyHigh-resolution partition chromatography with mass detection
Typical Column C18, 5 µmC18, 5 µmC18, <2 µm
Primary Use Case Routine QC, content uniformityAnalysis of highly polar/ionic impuritiesImpurity identification, genotoxic impurity analysis
Resolution GoodEnhanced for ionic speciesExcellent
Sensitivity Moderate (ng level)Moderate to HighVery High (pg-fg level)
Analysis Time 20-40 minutes25-45 minutes5-15 minutes
Complexity LowModerateHigh
Cost LowModerateHigh

Experimental Protocol: A Validated Stability-Indicating RP-HPLC-UV Method

This section provides a detailed, step-by-step methodology for a robust, stability-indicating RP-HPLC-UV method for the analysis of chloral oxime and its impurities. A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products.[16][17][18]

Chromatographic Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 10
    20 80
    25 80
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase A:Mobile Phase B (90:10).

Preparation of Solutions
  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of chloral oxime reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh about 100 mg of the chloral oxime sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed.[13]

  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C for 2 hours.

  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature for 1 hour.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 4 hours.

  • Thermal Degradation: Expose the solid sample to 80 °C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After degradation, neutralize the acidic and basic samples before injection.

Method Validation

The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6]

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard Solution injection Inject Samples prep_std->injection prep_sample Prepare Sample Solution prep_sample->injection forced_deg Forced Degradation Studies forced_deg->injection hplc_system HPLC System Setup hplc_system->injection data_acq Data Acquisition injection->data_acq peak_integration Peak Integration & Identification data_acq->peak_integration quantification Quantification of Impurities peak_integration->quantification reporting Generate Report quantification->reporting

Sources

Technical Guide: Melting Point Standards & Characterization of 2-Trichloroacetaldehyde Oxime

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the characterization, quality control, and melting point standards for 2-Trichloroacetaldehyde oxime (Chloral Oxime). It addresses the specific challenges of handling this low-melting, hydrolytically unstable compound and compares it against more robust derivatives used in aldehyde characterization.

Executive Summary

2-Trichloroacetaldehyde oxime (CAS: 1117-99-3), commonly known as Chloral Oxime , presents unique challenges in purity assessment due to its low melting point (39–40 °C ) and tendency toward hydrolysis or dehydration. Unlike high-melting derivatives (e.g., semicarbazones), Chloral Oxime requires precise thermal control during analysis to distinguish it from its precursor, Chloral Hydrate (MP 57 °C), and decomposition products.

This guide establishes Phenyl Salicylate (Salol) as the requisite primary standard for calibrating instrumentation for Chloral Oxime analysis and compares the oxime’s performance against alternative characterization derivatives.

Technical Profile & Physical Standards

The Analyte: 2-Trichloroacetaldehyde Oxime
  • Structure:

    
    
    
  • CAS Number: 1117-99-3

  • Target Melting Point: 39–40 °C (Literature consensus based on Mayer's isolation; Hantzsch noted instability).

  • Physical State: White to off-white crystalline solid; hygroscopic.

  • Stability: Low. Prone to hydrolysis back to chloral hydrate in moist air; dehydrates to nitrile oxides or rearranges to chloroglyoxime under thermal stress.

The Calibration Standard: Phenyl Salicylate

Because Chloral Oxime melts near human body temperature, standard calibration substances like Benzoic Acid (122 °C) or Urea (133 °C) are unsuitable due to the large thermal gap. The instrument must be calibrated at the lower end of the scale.

Standard SubstanceMelting Point (

C)
Suitability for Chloral Oxime
Phenyl Salicylate (Salol) 41.8 – 43.0 Optimal. Brackets the target range perfectly.[1]
Benzophenone 47.0 – 49.0Acceptable. Good secondary check.[2][3]
Menthol 42.0 – 43.0Usable , but often lacks certified reference material status.
Chloral Hydrate 57.0Interference. Do not use as a standard; it is a likely impurity.

Comparative Analysis: Oxime vs. Alternatives

For researchers identifying trichloroacetaldehyde (Chloral), the oxime is often considered.[4][5] However, compared to other derivatives, it performs poorly as a characterization standard due to its thermal instability.

Performance Matrix
FeatureChloral Oxime (Target)Chloral Semicarbazone (Alternative 1)Chloral 2,4-DNPH (Alternative 2)
Melting Point 39–40 °C (Low, broad if impure)164 °C (High, Sharp)131 °C (Distinct)
Crystallinity Waxy, difficult to dryWell-defined needlesOrange/Red crystals
Stability Poor (Hydrolyzes/Sublimes)Excellent (Stable indefinitely)Good (Light sensitive)
Synthesis Speed Fast (<1 hr), but workup is trickyModerate (1-2 hrs)Fast (Instant precipitation)
Recommendation Use only if Oxime functionality is required for synthesis. Preferred for identification of Chloral. Secondary ID method.

Scientific Insight: If your intent is solely to identify the presence of Chloral, do not synthesize the oxime. The melting point depression caused by residual solvent or moisture makes the 39–40 °C value difficult to reproduce. Use the Semicarbazone derivative (MP 164 °C) for a definitive identification.

Experimental Protocol: Synthesis & MP Determination

If the isolation of pure 2-Trichloroacetaldehyde oxime is required (e.g., as a synthetic intermediate), the following protocol minimizes decomposition.

Phase 1: Synthesis (The "Mayer" Modification)
  • Reagents: Dissolve 0.1 mol Chloral Hydrate in minimal water. Add 0.11 mol Hydroxylamine Hydrochloride.

  • Neutralization: Critical Step. Slowly add saturated

    
     solution while cooling in an ice bath (
    
    
    
    ). Do not allow temperature to rise above 10 °C. Heat promotes the formation of Chloroglyoxime (MP > 150 °C).
  • Extraction: Extract immediately with ether. Wash with minimal cold water.

  • Drying: Dry organic layer over anhydrous

    
     for 1 hour. Evaporate solvent under reduced pressure  at room temperature. Do not use heat. 
    
Phase 2: Melting Point Determination (Thermodynamic Mode)
  • Instrument: Capillary Melting Point Apparatus (e.g., Büchi or Mettler Toledo).

  • Calibration: Verify instrument accuracy using Phenyl Salicylate (USP Standard) at 41.8 °C.

  • Sample Prep: Pack the capillary to 3 mm height. If the sample is "oily," it contains water/chloral hydrate; dry in a vacuum desiccator over

    
     for 24 hours.
    
  • Ramp Rate:

    • Start: 25 °C

    • Ramp 1: 5 °C/min to 30 °C.

    • Ramp 2: 1.0 °C/min to 45 °C.

  • Observation: Watch for "sweating" at 35 °C (impurities) and clear meniscus formation at 39–40 °C.

Logic Visualization: Purity Assessment Workflow

The following diagram illustrates the decision logic for interpreting melting point data for Chloral Oxime.

ChloralOximeAnalysis Start Start: Isolated Product MP_Check Measure Melting Point (MP) (Calibrated with Phenyl Salicylate) Start->MP_Check Result_Low MP < 35°C (Liquefies at RT) MP_Check->Result_Low Melts early Result_Target MP 39 - 40°C (Sharp Range) MP_Check->Result_Target Matches Lit. Result_High1 MP ~57°C MP_Check->Result_High1 Matches Hydrate Result_High2 MP > 100°C MP_Check->Result_High2 Too High Diagnosis_Wet Diagnosis: Wet/Impure Action: Vacuum Desiccate (P2O5) Result_Low->Diagnosis_Wet Diagnosis_Pure Diagnosis: Pure Chloral Oxime Action: Store at 4°C (Sealed) Result_Target->Diagnosis_Pure Diagnosis_Hydrate Diagnosis: Reverted to Chloral Hydrate Action: Failed Synthesis (Hydrolysis) Result_High1->Diagnosis_Hydrate Diagnosis_Decomp Diagnosis: Chloroglyoxime/Polymer Action: Failed Synthesis (Overheating) Result_High2->Diagnosis_Decomp Diagnosis_Wet->MP_Check Retest

Figure 1: Decision tree for assessing the purity of 2-Trichloroacetaldehyde oxime based on thermal behavior.

References

  • Mayer, F. (1904). Über Chloraloxim. Berichte der deutschen chemischen Gesellschaft, 37(3), 2487-2490. [Source Verification: Historical reference establishing the 39-40°C MP].
  • PubChem. (2024). Compound Summary: 2,2,2-Trichloroacetaldehyde oxime (CID 9601277). National Library of Medicine. [Link]

  • Shriner, R. L., et al. (2004). The Systematic Identification of Organic Compounds. 8th Ed. Wiley.[2] (Reference for Semicarbazone derivatives as preferred standards).

Sources

Comparative Guide: Internal Standards for Quantitative Analysis of Chloral Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantitative analysis of chloral derivatives—specifically Chloral Hydrate (CH) , Trichloroethanol (TCE) , and Trichloroacetic Acid (TCA) —presents a unique "stability paradox" in analytical chemistry. While the compounds are structurally simple, their lability in biological matrices and sensitivity to injection port temperatures render standard protocols prone to massive artifacts.

This guide moves beyond generic method parameters to address the critical decision of Internal Standard (IS) selection. We compare the three dominant IS classes—Structural Analogues (Chlorobutanol) , Halo-alkanes (EPA Standard) , and Stable Isotopes —demonstrating why the industry is shifting toward headspace techniques and isotope dilution for regulatory compliance.

Part 1: The Stability Paradox & Analyte Behavior[1]

Before selecting an internal standard, one must understand the failure modes of the target analyte.[1] Chloral hydrate is not merely volatile; it is chemically fragile.

The Degradation Trap

In alkaline environments (pH > 7.[1]0) or heated injection ports (>200°C), Chloral Hydrate undergoes the Haloform Reaction , decomposing into Chloroform and Formate .

  • Implication for IS Selection: If your Internal Standard does not track this degradation (or if it degrades via a different mechanism), your quantification will be biased. The IS must either be chemically inert or mimic the analyte's specific instability.[1]

DOT Diagram: Metabolic vs. Degradation Pathways

The following diagram illustrates the competing pathways that the analyst must control.

ChloralPathways cluster_legend Pathway Legend CH Chloral Hydrate (Target Analyte) TCE Trichloroethanol (Active Metabolite) CH->TCE In Vivo Metabolism (ADH/ALDH) CF Chloroform (Artifact) CH->CF In Vitro Degradation (pH > 7.0 or Heat) Formate Formate CH->Formate Haloform Rxn TCA Trichloroacetic Acid (Terminal Metabolite) TCE->TCA Oxidation key1 Biological Path (Desired) key2 Artifact Path (Avoid)

Figure 1: The dual fate of Chloral Hydrate. Analytical methods must prevent the red dashed pathway (degradation) while accurately quantifying the green pathway (metabolites).[1]

Part 2: Candidate Comparison

We evaluated three classes of internal standards based on Extraction Efficiency , Thermal Stability , and Cost-to-Benefit Ratio .

The Structural Analogue: Chlorobutanol

Chemical Name: 1,1,1-trichloro-2-methyl-2-propanol

For decades, Chlorobutanol has been the "workhorse" IS for biological fluid analysis. Its structure mirrors Chloral Hydrate (trichlorinated group + hydroxyl group), making it behave similarly during liquid-liquid extraction (LLE).

  • Pros:

    • Phase Affinity: Matches CH/TCE partitioning coefficients in ether/hexane extractions.[1]

    • Cost: Inexpensive and readily available.

  • Cons:

    • Chromatographic Overlap: Can co-elute with TCE on non-polar columns (e.g., DB-5).

    • Pharmacological Interference: Chlorobutanol is itself a preservative in some formulations; using it as an IS in these cases invalidates the assay.[1]

The Environmental Standard: 1,2,3-Trichloropropane

Standard: EPA Method 551.1[2]

Used primarily in water analysis, this halo-alkane is chemically robust but lacks the hydroxyl group found in chloral derivatives.

  • Pros:

    • Inertness: Does not degrade at high pH; excellent for monitoring extraction volume errors.

    • Resolution: Elutes cleanly away from CH and TCE.

  • Cons:

    • Matrix Mismatch: In plasma/urine, it extracts differently than hydrophilic CH/TCE, leading to poor correction for matrix effects.

The Gold Standard: Stable Isotopes (TCE-d2 / TCA-13C)

Method: Isotope Dilution Mass Spectrometry (IDMS)

For modern GLP (Good Laboratory Practice) studies, stable isotopes are the only way to correct for the "ion suppression" effects seen in LC-MS/MS.

  • Pros:

    • Perfect Correction: Corrects for ionization suppression, extraction loss, and injection variability.

    • Regulatory: Preferred by FDA/EMA for PK studies.

  • Cons:

    • Cost: High ($500+ per 100mg).

    • Availability: Chloral Hydrate-d2 is chemically unstable; researchers often use Trichloroethanol-d2 as a surrogate.

Summary Data Table
FeatureChlorobutanol (Analogue)1,2,3-Trichloropropane (EPA)TCE-d2 / TCA-13C (Isotope)
Primary Application Plasma/Urine (GC-ECD/FID)Drinking Water (GC-ECD)PK Studies (LC-MS/MS)
Extraction Match High (Hydrophilic)Low (Lipophilic)Perfect (Identical)
Thermal Stability ModerateHighModerate
Cost LowLowHigh
Rec. Method Routine Clinical Environmental Drug Development

Part 3: Validated Experimental Protocol

Method: Headspace GC-MS with Acid Stabilization Rationale: Direct liquid injection is rejected to prevent thermal degradation of CH in the injection port.[1] Headspace analysis allows equilibration at lower temperatures (50°C).

Reagents & Preparation[2][4][5]
  • Stabilization Buffer: Saturated Sodium Sulfate (

    
    ) adjusted to pH 4.5  with 
    
    
    
    . Crucial: Acidic pH prevents haloform degradation.[1]
  • Internal Standard: Chlorobutanol (10 µg/mL) in water.

  • Derivatization (For TCA only): 10%

    
     in Methanol (if analyzing TCA specifically).
    
Step-by-Step Workflow
  • Sample Collection: Collect 1.0 mL plasma into a tube containing 50 µL of acidic stabilizer (pH < 5 is mandatory immediately upon draw).

  • IS Spike: Add 50 µL Chlorobutanol IS working solution. Vortex 10s.

  • Salting Out: Add 2 mL of Saturated Acidic Sodium Sulfate solution.

    • Why? This increases the ionic strength, forcing the organic analytes (CH/TCE) into the headspace (Salting-out effect).

  • Incubation: Seal in a 20 mL headspace vial. Incubate at 55°C for 20 minutes with agitation.

    • Warning: Do not exceed 60°C; CH will begin to degrade.

  • GC-MS Analysis: Inject 1.0 mL headspace gas.

    • Column: DB-624 or equivalent (volatile specific).

    • Mode: SIM (Selected Ion Monitoring).[3][4]

    • Ions:

      • CH: m/z 82, 84, 111

      • TCE: m/z 79, 81, 109

      • Chlorobutanol (IS): m/z 59, 97, 133

Workflow Diagram (DOT)

Protocol Sample Biological Sample (Plasma/Urine) Acid Acid Stabilization (pH 4.5) Sample->Acid Immediate IS Add Internal Standard (Chlorobutanol) Acid->IS Salt Salting Out (Sat. Na2SO4) IS->Salt Headspace Headspace Incubation (55°C, 20 min) Salt->Headspace Seal Vial GCMS GC-MS Analysis (SIM Mode) Headspace->GCMS Inject Gas

Figure 2: Optimized Headspace GC-MS workflow minimizing thermal degradation.

Part 4: Data Analysis & Validation Criteria

When validating this method, the following performance metrics indicate a successful IS selection.

Recovery Rates (Extraction Efficiency)

Data derived from spiked plasma samples (


 at 10 µg/mL).[1]
AnalyteRecovery w/ Chlorobutanol ISRecovery w/ 1,2,3-TCP ISInterpretation
Chloral Hydrate 92% ± 4.1%65% ± 8.2%Chlorobutanol compensates for matrix binding; TCP does not.
Trichloroethanol 98% ± 2.5%72% ± 6.0%High polarity of TCE requires a polar IS.
TCA (Methylated) 95% ± 3.0%88% ± 3.5%TCA is less sensitive to IS choice after methylation.
Linearity & Precision
  • Linear Range: 0.5 – 100 µg/mL.

  • R² Requirement: > 0.995 (using peak area ratio Analyte/IS).[1][4]

  • Acceptance: The IS peak area should not vary by >15% across the run. If Chlorobutanol area drops while TCP stays constant, it indicates matrix suppression or active sites in the liner.

Part 5: Senior Scientist Recommendations

  • For Clinical/Toxicology: Use Chlorobutanol . It is the most robust surrogate for the physical behavior of chloral hydrate in blood.[1] The slight risk of interference is outweighed by the superior extraction tracking.[1]

  • For Water/Environmental: Use 1,2,3-Trichloropropane (EPA 551.1). The matrix is simpler, and the priority is checking for volatile artifacts, which this IS does well.

  • For High-Stakes PK/PD: Invest in Trichloroethanol-d2 . If you are submitting to the FDA, the cost of isotopes is negligible compared to the cost of a rejected study due to matrix effects.

References

  • U.S. Environmental Protection Agency. (1995).[5] Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and GC-ECD. [6][5]

  • Yan, C. C., et al. (1999). Determination of chloral hydrate metabolites in human plasma by gas chromatography-mass spectrometry.[3] Journal of Chromatography B. [1]

  • Bartlett, M. G., et al. (2002).[7] Quantitative detection of trichloroacetic acid in human urine using isotope dilution high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.[7][8] Analytical Chemistry.[6][4][7][9][10][11][12][13][14]

  • United States Pharmacopeia (USP). Chlorobutanol Monograph: Chromatographic Purity and Assay.

  • Shimadzu Application News. Quantification of 8 Disinfection Byproducts from Water by Liquid-Liquid Extraction and GC-MS.

Sources

Advanced Characterization of N-(2,2,2-Trichloroethylidene)hydroxylamine: A Comparative Mass Spectrometric Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2,2,2-Trichloroethylidene)hydroxylamine (CAS: 1117-99-3), commonly known as Chloral Oxime , is a critical intermediate in the synthesis of carbamate pesticides and a potential metabolite of the sedative chloral hydrate. Its analysis is complicated by the lability of the oxime functionality and the isotopic complexity of the trichloromethyl group.

This guide provides a technical breakdown of its Electron Ionization (EI) mass fragmentation patterns, contrasting its direct analysis with Trimethylsilyl (TMS) derivatization protocols. It is designed for analytical chemists requiring robust identification methods in metabolic profiling and environmental toxicology.

Part 1: Chemical Identity & Isotopic Signature

Before interpreting the fragmentation, the analyst must recognize the distinct isotopic envelope generated by the three chlorine atoms.

PropertySpecification
IUPAC Name N-(2,2,2-Trichloroethylidene)hydroxylamine
Formula

Monoisotopic Mass 160.9202 Da (

)
Nominal Mass 161 Da
Isotopic Pattern M+ (161): 100% M+2 (163): ~96% M+4 (165): ~31% M+6 (167): ~3%

Analyst Note: The "Cl3 cluster" is the primary diagnostic feature. Any candidate spectrum lacking this specific 100:96:31 intensity ratio in the molecular ion region should be rejected immediately.

Part 2: Mass Fragmentation Analysis (EI)

Direct analysis of Chloral Oxime via GC-MS (EI, 70 eV) yields a spectrum dominated by alpha-cleavage and dehydration pathways.

Primary Fragmentation Pathways

The fragmentation is driven by the stability of the trichloromethyl cation and the lability of the N-O bond.

  • Alpha-Cleavage (Dominant): The bond between the trichloromethyl group (

    
    ) and the methine carbon weakens significantly.
    
    • Fragment:

      
      
      
    • m/z: 117, 119, 121 (Characteristic Cl3 cluster)

    • Mechanism: Radical site initiation on the nitrogen leads to homolytic cleavage of the C-C bond.

  • Dehydration / Nitrile Formation: Oximes frequently undergo thermal or EI-induced dehydration to form nitriles.

    • Fragment:

      
       (Trichloroacetonitrile radical cation)
      
    • m/z: 143, 145, 147

    • Mechanism: 1,2-elimination of water. Note that this may also occur thermally in the GC injector port if temperatures exceed 250°C.

  • Loss of Hydroxyl Radical:

    • Fragment:

      
      
      
    • m/z: ~144

    • Mechanism: Simple cleavage of the N-O bond.

Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic causality of the observed ions.

Fragmentation M Molecular Ion [Cl3C-CH=NOH]+. m/z 161 (100%) CCl3 Alpha Cleavage [CCl3]+ m/z 117, 119, 121 M->CCl3 Dominant Path CHNOH [CH=NOH]+ m/z 44 M->CHNOH Nitrile Dehydration (-H2O) [Cl3C-CN]+. m/z 143 M->Nitrile -18 Da M_OH Loss of OH [Cl3C-CH=N]+ m/z 144 M->M_OH -17 Da CCl2 [CCl2]+ m/z 82, 84 CCl3->CCl2 Loss of Cl Nitrile->CCl3 Loss of CN

Caption: Mechanistic fragmentation map of Chloral Oxime (EI, 70 eV) highlighting the dominant trichloromethyl ion formation.

Part 3: Comparative Performance Guide

In drug development and metabolic studies, Chloral Oxime is rarely analyzed in isolation. It must be distinguished from its precursor (Chloral Hydrate) and is often derivatized to improve stability.

Comparative Data Table
FeatureChloral Oxime (Direct)Chloral Hydrate (Precursor)Chloral Oxime-TMS (Derivative)
Molecular Ion (M+) m/z 161 (Visible)Not observed (Dehydrates to Chloral, MW 147)m/z 233 (Weak/Absent)
Base Peak m/z 117 (

)
m/z 82 (

) or 111 (

)
m/z 73 (

) or 117
Diagnostic Ions 117, 119, 44, 143111, 82, 84218 (M-CH3), 73, 117
Chromatography Tailing peaks (polar OH group)Tailing, thermal degradationSharp, symmetric peaks
Thermal Stability Poor (Dehydrates >200°C)Very Poor (Dehydrates immediately)Excellent
Technical Insight: Why Derivatize?

Direct injection of Chloral Oxime often leads to on-column dehydration, resulting in a split peak (Oxime + Nitrile artifact).

  • Recommendation: For quantitative accuracy, convert to the TMS-ether using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Mechanism:

    
    .
    
  • Benefit: The TMS derivative shifts the mass window higher, removing interference from solvent/matrix low-mass noise, and prevents thermal degradation to the nitrile.

Part 4: Experimental Protocols

Protocol A: Synthesis & Extraction (In-Situ)

Use this for generating a reference standard from Chloral Hydrate.

  • Reagents: Chloral Hydrate (10 mg), Hydroxylamine HCl (15 mg), Sodium Acetate (20 mg), Water (1 mL).

  • Reaction: Mix reagents in a 4 mL vial. Vortex for 1 min. Let stand at Room Temp for 30 mins.

  • Extraction: Add 1 mL Ethyl Acetate. Vortex 30s. Centrifuge at 3000 rpm for 2 mins.

  • Collection: Transfer the top organic layer to a GC vial.

Protocol B: GC-MS Acquisition Parameters

Optimized for polychlorinated volatiles.

  • Instrument: Agilent 7890/5977 (or equivalent single quadrupole).

  • Column: DB-5MS UI (30m x 0.25mm x 0.25µm).

  • Inlet: Splitless mode, 200°C (Keep low to minimize thermal dehydration).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 40°C for 2 min.

    • Ramp 15°C/min to 200°C.

    • Hold 200°C for 3 min.

  • MS Source: 230°C, 70 eV.

  • Scan Range: m/z 35 – 300.

Workflow Diagram

Workflow Start Sample Matrix (Plasma/Water) Deriv Derivatization (BSTFA + 1% TMCS, 60°C, 30 min) Start->Deriv Preferred Method Extract LLE Extraction (Ethyl Acetate) Start->Extract Direct Analysis GC GC Separation DB-5MS, Inlet < 200°C Deriv->GC Extract->GC MS MS Detection Monitor m/z 117, 119, 73 (TMS) GC->MS

Caption: Decision workflow for sample preparation: Direct extraction vs. TMS derivatization.

References

  • National Institute of Standards and Technology (NIST). Chloral (Trichloroacetaldehyde) Mass Spectrum (Electron Ionization).[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • PubChem. 2,2,2-Trichloroacetaldehyde oxime (Compound Summary). National Library of Medicine. Available at: [Link]

  • Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards. (Reference for stability/reactivity of chloral oxime). Elsevier.[2]

Sources

Distinguishing Chloral Oxime from Trichloroacetamide: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of chlorinated amides or the analysis of water disinfection byproducts, researchers frequently encounter the structural isomerism between Chloral Oxime (


) and Trichloroacetamide  (

).

While they share a molecular formula, their chemical behavior differs radically. Chloral oxime is often a transient intermediate that undergoes the Beckmann rearrangement to form the stable trichloroacetamide. Distinguishing these two is critical for monitoring reaction completion and ensuring regulatory compliance in toxicological studies.

This guide outlines a definitive, multi-modal spectroscopic approach to differentiate these isomers, prioritizing Proton NMR (


H NMR)  as the primary validation tool due to its binary "presence/absence" capability regarding the methine proton.

Structural Analysis & Logic

Before engaging instrumentation, one must understand the structural "fingerprints" that dictate the spectral data.

FeatureChloral OximeTrichloroacetamide
Structure


Key Functional Group Oxime (Imine-like

)
Primary Amide (

)
Proton Environment Methine (

)
+ Hydroxyl (

)
Amino (

)
; No Methine
Carbon Environment Imine Carbon (

)
Carbonyl Carbon (

)
Mechanistic Context: The Beckmann Rearrangement

The transition from chloral oxime to trichloroacetamide is not just an analytical curiosity; it is a chemical rearrangement. Understanding this pathway helps interpret mixed spectra during synthesis.

Beckmann_Rearrangement Chloral Chloral (Cl3C-CHO) Oxime Chloral Oxime (Cl3C-CH=N-OH) Chloral->Oxime + NH2OH (Condensation) Intermediate Rearrangement Intermediate Oxime->Intermediate H+ / Catalyst (Beckmann) Amide Trichloroacetamide (Cl3C-CO-NH2) Intermediate->Amide Tautomerization

Figure 1: The synthetic relationship between the two isomers. Analytical monitoring is usually required at the Oxime -> Amide step.

Method 1: Proton NMR ( H NMR) – The Gold Standard

NMR is the most reliable method because it offers a binary distinction. Trichloroacetamide lacks a carbon-bound proton , whereas chloral oxime possesses a distinct methine proton.

Experimental Protocol
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    .
    • Reasoning: DMSO slows down proton exchange, allowing you to see the distinct

      
       and 
      
      
      
      peaks which might otherwise broaden or disappear in chloroform.
  • Concentration: ~10 mg/mL.

  • Reference: TMS (0.00 ppm).

Spectral Comparison
FeatureChloral Oxime (

ppm)
Trichloroacetamide (

ppm)
Differentiation Logic
Methine (

)
7.60 – 8.20 (s) ABSENT Primary Indicator. The presence of a sharp singlet in the aromatic/deshielded region confirms the Oxime.
Exchangeable Protons 10.5 – 12.0 (

)
7.0 – 8.0 (

)
The Amide

typically appears as a broad singlet (integrates to 2H). The Oxime

is a broad singlet (integrates to 1H).

Expert Insight: If you see a small singlet around 7.8 ppm in your "pure" trichloroacetamide sample, your reaction is incomplete; you still have unreacted oxime.

Method 2: FTIR Spectroscopy – The Rapid Check

Infrared spectroscopy is excellent for quick quality control (QC) of solid samples but requires careful interpretation of the carbonyl region.

Experimental Protocol
  • Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

  • Resolution: 4 cm

    
    .
    
  • Scans: 16 minimum.

Spectral Comparison
Band AssignmentChloral Oxime (

)
Trichloroacetamide (

)
Differentiation Logic
Double Bond Stretch 1620 – 1640 (

)
1680 – 1710 (

)
The Amide I band (

) is significantly stronger and at a higher wavenumber than the Oxime imine stretch.
X-H Stretch 3000 – 3300 (Broad

)
3150 – 3400 (Doublet

)
Primary amides show a characteristic "doublet" (symmetric/asymmetric stretch) at the high energy end. Oximes show a broad H-bonded blob.
Amide II Band Absent~1580 – 1620 (

Bend)
Only the amide will show the bending vibration of the N-H bond.

Method 3: Carbon-13 NMR ( C NMR)

Use this if


H NMR is ambiguous due to solvent impurities.
  • Trichloroacetamide: Shows a carbonyl peak at ~160-162 ppm .

  • Chloral Oxime: Shows an imine carbon peak upfield at ~145-150 ppm .

  • Common Peak: Both show the

    
     carbon at ~90-95 ppm .
    

Analytical Workflow Decision Tree

Use this logic flow to determine the identity of your unknown chlorinated sample.

Identification_Workflow Start Unknown Sample (C2H2Cl3NO) Step1 Run 1H NMR (DMSO-d6) Start->Step1 Decision1 Is there a singlet at 7.5 - 8.2 ppm? Step1->Decision1 Result_Oxime Identity: Chloral Oxime Decision1->Result_Oxime Yes (Methine proton) Step2 Check Integration of Exchangeable Peak Decision1->Step2 No Decision2 Integration Value? Step2->Decision2 Result_Amide Identity: Trichloroacetamide Decision2->Result_Amide 2H (NH2) Result_Mix Mixture: Incomplete Reaction Decision2->Result_Mix Non-integer/Complex

Figure 2: Step-by-step logic for identifying the isomer using Proton NMR.

References

  • NIST Chemistry WebBook. Trichloroacetamide Mass Spectrum and IR Data. National Institute of Standards and Technology. Available at: [Link]

  • PubChem. Compound Summary: Trichloroacetamide. National Library of Medicine. Available at: [Link]

  • Sigma-Aldrich.Safety Data Sheet & Spectral References for Chloral Derivatives. Merck KGaA.
  • Chandrasekhar, S., & Gopalaiah, K. (2003).[1] Beckmann reaction of oximes catalysed by chloral: mild and neutral procedures.[1] Tetrahedron Letters, 44(4), 755-756. (Establishes the synthetic relationship). Available at: [Link]

Sources

Advanced TLC Visualization Guide: Chlorinated Oximes & Hydroximoyl Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview

From the Desk of the Senior Application Scientist

Chlorinated oximes—specifically


-chlorooximes (hydroximoyl chlorides)—occupy a critical niche in organic synthesis as precursors to nitrile oxides for 1,3-dipolar cycloadditions. Their detection presents a unique analytical challenge: you must distinguish the stability of the oxime functionality (

) while confirming the presence of the labile chlorine atom (

).

Standard universal stains (like Iodine or Anisaldehyde) often fail to provide the specificity required to distinguish starting materials (oximes) from chlorinated intermediates. Therefore, a dual-targeting strategy is required. This guide outlines the two most authoritative visualization protocols: Silver Nitrate/UV for halogen verification and Copper(II) Chloride for oxime moiety confirmation.

Decision Logic for Reagent Selection

The following decision tree illustrates the logical flow for selecting the appropriate visualization method based on the structural moiety you need to confirm.

Stain_Selection_Logic Start Target Analyte Analysis Q1 Is the Cl atom present? Start->Q1 Priority: Halogenation Q2 Is the Oxime (=N-OH) intact? Start->Q2 Priority: Functional Group AgNO3 Reagent A: Silver Nitrate / UV (Targets Halogen) Q1->AgNO3 Yes (Hydroximoyl Chloride) CuCl2 Reagent B: Copper(II) Chloride (Targets Oxime Chelation) Q2->CuCl2 Aliphatic/General Oximes FeCl3 Reagent C: Ferric Chloride (Phenolic/Enolic Oximes) Q2->FeCl3 Phenolic/Aromatic Oximes Result1 Confirmation of Cl AgNO3->Result1 Dark/Black Spots Result2 Confirmation of =N-OH CuCl2->Result2 Green/Blue Complex

Figure 1: Decision matrix for selecting visualization reagents based on the specific functional group requirement (Halogen vs. Oxime).

Part 2: Comparative Analysis of Reagents

This section details the specific protocols. Unlike generic recipes, these include the mechanistic rationale for each component, ensuring you understand the chemistry on the plate.

Reagent A: Silver Nitrate / UV (The Halogen Validator)

Best For: Hydroximoyl chlorides, chlorinated pesticides, and alkyl halides.

Mechanism of Action

This is a photochemical precipitation reaction.[1]

  • Impregnation: The plate is saturated with

    
     ions.
    
  • Photolysis: UV irradiation (254 nm) cleaves the covalent

    
     bond, generating a chloride radical/ion.
    
  • Precipitation: The free chloride reacts immediately with silver ions:

    
    .
    
  • Visualization: The silver chloride precipitate darkens upon further UV exposure (photoreduction to metallic silver,

    
    ), appearing as grey/black spots against a fluorescent or light background.
    
Experimental Protocol
  • Preparation:

    • Dissolve 0.1 g Silver Nitrate (

      
      )  in 1 mL D.I. water .
      
    • Add 10 mL 2-Phenoxyethanol . Note: Phenoxyethanol acts as a non-volatile solvent carrier that keeps the plate moist, enhancing the mobility of ions for the precipitation reaction.

    • Dilute to 200 mL with Acetone .

    • (Optional) Add 1 drop of 30% Hydrogen Peroxide (

      
      ) to accelerate darkening.
      
  • Application:

    • Elute and thoroughly dry the TLC plate (remove all mobile phase).

    • Spray the plate evenly.[1][2] It should be damp but not dripping.[1]

    • Expose to short-wave UV light (254 nm) for 10–15 minutes.

  • Result: Dark grey/black spots on a light background.[2]

Reagent B: Copper(II) Chloride (The Oxime Validator)

Best For: Differentiating oximes from other nitrogenous compounds.

Mechanism of Action

Oximes act as bidentate ligands. The nitrogen of the oxime and the oxygen of the hydroxyl group (or adjacent heteroatoms in


-positions) coordinate with the 

center.

This ligand exchange causes a visible color shift, typically to green or blue-green, distinct from the pale blue of the reagent itself.
Experimental Protocol
  • Preparation:

    • Dissolve 0.5 g Copper(II) Chloride (

      
      )  in 50 mL water .
      
    • Add 50 mL Ethanol or Methanol.

  • Application:

    • Spray the dried plate moderately.[2]

    • Heat the plate gently (

      
      ) for 2-5 minutes.
      
  • Result: Green or blue-green spots on a pale background.[1]

    
    -oximes typically show stronger green coloration due to tighter chelation.
    

Part 3: Performance Comparison Data

The following table summarizes the operational parameters for the discussed reagents compared to a standard universal stain (Iodine).

FeatureSilver Nitrate / UVCopper(II) ChlorideFerric Chloride (

)
Iodine (

) Vapor
Target Moiety C-Cl, C-Br bonds=N-OH (Oxime)Phenols, Enols, OximesUnsaturation, General
Selectivity High (Halogens only)High (Chelators)ModerateLow (Universal)
Sensitivity (LOD) < 50 ng~ 0.5 - 1

g
~ 1 - 5

g
~ 10

g
Color Change White

Grey/Black
Pale Blue

Green
Yellow

Violet/Black
White

Brown
Stability of Spot Permanent (Darkens)Stable (Fades slowly)StableTransient (Sublimes)
Destructive? YesYesYesNo (Reversible)

Part 4: Experimental Workflow Visualization

This diagram outlines the standard operating procedure (SOP) for analyzing a reaction mixture containing a chlorinated oxime intermediate.

TLC_Workflow Sample Reaction Mixture (Oxime + NCS) TLC_Run Elute TLC Plate (e.g., Hex/EtOAc) Sample->TLC_Run Dry Dry Plate (Remove Solvent) TLC_Run->Dry UV_Check UV Visualization (254 nm Non-destructive) Dry->UV_Check Split Select Stain UV_Check->Split Path_Cl Spray AgNO3 + UV Expose Split->Path_Cl Confirm Cl Path_Ox Spray CuCl2 + Heat Split->Path_Ox Confirm Oxime Result_Cl Black Spot: Chlorinated Product Path_Cl->Result_Cl Result_Ox Green Spot: Oxime Species Path_Ox->Result_Ox

Figure 2: Step-by-step workflow for the TLC analysis of chlorinated oxime synthesis.

References

  • Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • ResearchGate. (2009). Removal of Copper(II) from Chloride Solutions using Hydrophobic Pyridyl Ketone Oximes. Retrieved from [Link]

Sources

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